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Core Science & Biosynthesis

Foundational

Mechanism of action of (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 in bombesin receptor antagonism

Executive Summary The synthetic peptide ICI 216140 —chemically defined as (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3—is a highly potent, rationally designed antagonist of the mammalian bombesin (BN) and gastrin-relea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic peptide ICI 216140 —chemically defined as (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3—is a highly potent, rationally designed antagonist of the mammalian bombesin (BN) and gastrin-releasing peptide (GRP) receptor systems . By competitively binding to the GRP-preferring receptor (GRPR/BB2) and modulating the Neuromedin B receptor (NMBR/BB1), ICI 216140 effectively uncouples ligand binding from intracellular G-protein activation. This whitepaper deconstructs the structural rationale, signal transduction blockade, and self-validating experimental methodologies used to quantify the pharmacodynamics of this critical neuropharmacological tool.

Molecular Profile & Structural Rationale

Native bombesin and GRP are regulatory peptides that exert profound mitogenic and secretory effects. The conversion of these endogenous agonists into the potent antagonist ICI 216140 relies on precise, targeted structural modifications to the C-terminal sequence :

  • N-terminal Isobutyryl Group ((CH3)2CHCO-) : The addition of this bulky aliphatic group protects the peptide from degradation by aminopeptidases, significantly extending its in vivo half-life.

  • D-Ala Substitution : Replacing the native L-amino acid with D-Alanine introduces conformational restriction. This steric hindrance optimizes the peptide's alignment within the receptor's binding pocket, increasing binding affinity.

  • C-terminal Methylamide (-NHCH3) : This modification caps the C-terminus, rendering the peptide highly resistant to carboxypeptidase cleavage.

  • The "Des-Met" Functional Switch : The most critical modification is the deletion of the C-terminal methionine residue (Met14 in native bombesin). In the native ligand, this methionine is strictly required to induce the conformational shift in the GPCR that activates the Gq/11 protein. Its deletion maintains high-affinity receptor binding but completely abolishes signal transduction, converting the molecule into a pure antagonist .

Receptor Pharmacology & Signal Transduction

Bombesin receptors (BB1, BB2, BB3) are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 heterotrimeric G-protein family .

Under normal physiological conditions, agonist binding triggers Gq/11 to allosterically activate Phospholipase C (PLC) . PLC subsequently hydrolyzes membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) . IP3 diffuses to the endoplasmic reticulum (ER) to open ligand-gated calcium channels, causing a massive efflux of intracellular Ca²⁺, while DAG activates Protein Kinase C (PKC) .

Mechanism of Blockade: ICI 216140 acts as a competitive antagonist at the BB2 receptor with an IC50 of ~2 nM, sterically occluding the binding site and freezing the receptor in an inactive conformation . Interestingly, pharmacological profiling in native small cell lung cancer (SCLC) lines (e.g., NCI-H345) reveals that ICI 216140 antagonizes Neuromedin B (NMB)-stimulated Ca²⁺ transients at the BB1 receptor in a non-competitive manner, demonstrating complex, context-dependent receptor heterogeneity .

SignalingPathway Antagonist ICI 216140 (Antagonist) Receptor GRPR / BB2 Receptor (GPCR) Antagonist->Receptor Competitive Inhibition Agonist Bombesin / GRP (Agonist) Agonist->Receptor Receptor Activation Gq Gq/11 Heterotrimeric Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Allosteric Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Kinase Activation Physio Physiological Response (Amylase Secretion, Tumor Growth) Ca2->Physio PKC->Physio

Fig 1: GRPR signaling cascade and the competitive inhibitory blockade by the des-Met analogue ICI 216140.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the antagonistic properties of ICI 216140, researchers rely on protocols designed with internal validation mechanisms to rule out artifactual data.

Protocol A: In Vitro Intracellular Calcium Mobilization Assay
  • Causality & Design: NCI-H345 Small Cell Lung Cancer cells are selected because they natively express functional BB1 and BB2 receptors. The assay utilizes Fura-2 AM , a ratiometric calcium indicator. By measuring the ratio of fluorescence emissions at 340 nm and 380 nm excitations, the system inherently normalizes for variations in cell thickness, dye leakage, and photobleaching, ensuring the readout strictly reflects absolute cytosolic Ca²⁺ shifts .

  • Step-by-Step Workflow:

    • Dye Loading: Incubate NCI-H345 cells with 2 μM Fura-2 AM for 45 minutes at 37°C. Wash extensively to remove extracellular dye.

    • Pre-incubation: Introduce ICI 216140 (0.1 nM to 10 μM) 5 minutes prior to agonist stimulation to establish steady-state receptor occupancy.

    • Agonist Challenge: Inject Bombesin or NMB (10 nM) and continuously record the 340/380 nm fluorescence ratio to capture rapid Ca²⁺ transients.

    • Self-Validation (Thapsigargin Control): Post-assay, apply Thapsigargin (a SERCA pump inhibitor). This artificially depletes ER calcium stores, proving that the cells were viable, properly loaded, and that the observed blockade by ICI 216140 was specifically due to the inhibition of intracellular store mobilization rather than a failure of the dye .

ExperimentalWorkflow Step1 1. Cell Preparation NCI-H345 SCLC Line Step2 2. Dye Loading Fura-2 AM (Ratiometric) Step1->Step2 Step3 3. Pre-incubation ICI 216140 (0.1 nM - 10 μM) Step2->Step3 Wash & Equilibrate Step4 4. Agonist Challenge Bombesin / NMB Addition Step3->Step4 Receptor Blockade Step5 5. Signal Acquisition 340/380 nm Fluorescence Step4->Step5 Ca2+ Transients Step6 6. Validation Thapsigargin (Store Depletion) Step5->Step6 Internal Control

Fig 2: Methodological workflow for quantifying ICI 216140 antagonism via Fura-2 AM calcium mobilization.

Protocol B: In Vivo Pancreatic Amylase Secretion Assay
  • Causality & Design: The exocrine pancreas is highly enriched with functional BB2 receptors. Bombesin administration triggers robust zymogen degranulation. Measuring amylase secretion provides a highly sensitive, physiologically relevant readout of in vivo GRPR activation.

  • Self-Validation: Fasting the rats prior to the experiment establishes a stable, low-noise basal amylase baseline. When ICI 216140 is administered, the system validates true antagonistic efficacy by demonstrating a return to this precise basal baseline, rather than an arbitrary reduction .

  • Execution: Fasted rats receive a subcutaneous injection of ICI 216140 (2.0 mg/kg). Following an intravenous challenge of Bombesin, pancreatic juice is collected via cannulation, and amylase levels are quantified via colorimetric substrate cleavage .

Quantitative Data Summary

The following table synthesizes the established pharmacodynamic metrics of ICI 216140 across various biological models:

Pharmacodynamic ParameterQuantitative ValueBiological Model / SystemReference
Receptor Affinity (IC50) ~2.0 nMSwiss 3T3 Fibroblasts (In vitro)
In Vivo Efficacy (Secretion) Reduction to strict basal levelsRat Pancreatic Amylase (2.0 mg/kg s.c.)[[1]]([Link])
Hemodynamic Attenuation 21 ± 7 mmHg MAP reductionRat Blood Pressure (Intrathecal, 1 mM)
BB1 (NMBR) Antagonism Non-competitive inhibition profileNCI-H345 SCLC Cell Line (In vitro)

References

  • Camble R, et al. "N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue." Life Sciences, 1989. URL:[Link]

  • Ryan RR, et al. "Two bombesin analogues discriminate between neuromedin B- and bombesin-induced calcium flux in a lung cancer cell line." Peptides, 1994. URL:[Link]

  • Ryan RR, et al. "Pharmacological profiles of two bombesin analogues in cells transfected with human neuromedin B receptors." European Journal of Pharmacology, 1996. URL:[Link]

  • Zogovic B, et al. "Intrathecal bombesin is sympathoexcitatory and pressor in rat." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 2011. URL:[Link]

  • Ramos-Alvarez I, et al. "Bombesin receptor-subtype 3 as a potential target for obesity and diabetes." Frontiers in Endocrinology, 2018. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery, Synthesis, and Application of a Prototypical Delta-Opioid Receptor Agonist

A Senior Application Scientist's Field Guide to [D-Ala², D-Leu⁵]-Enkephalin (DADLE) Executive Summary The study of opioid receptor pharmacology is critical for developing next-generation analgesics with improved side-eff...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to [D-Ala², D-Leu⁵]-Enkephalin (DADLE)

Executive Summary

The study of opioid receptor pharmacology is critical for developing next-generation analgesics with improved side-effect profiles. While the initial topic of interest was the peptide ICI 216140, literature review clarifies that this compound is a bombesin/gastrin-releasing peptide antagonist, not a delta-opioid receptor (DOR) ligand. This guide has therefore pivoted to focus on a molecule of paramount importance to DOR research: [D-Ala², D-Leu⁵]-Enkephalin (DADLE) . DADLE is a synthetic pentapeptide and a prototypical, highly selective DOR agonist that has been instrumental in elucidating the function and therapeutic potential of the delta-opioid system.[1][2]

This document provides an in-depth technical overview intended for researchers, scientists, and drug development professionals. It covers the rationale behind DADLE's design, a detailed, field-tested protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), methods for its purification and characterization, a thorough examination of its molecular pharmacology, and its applications as a critical research tool.

From Endogenous Peptides to a Stable Synthetic Tool: The Genesis of DADLE

The journey to DADLE began with the discovery of the endogenous enkephalins, Met-enkephalin and Leu-enkephalin, in the 1970s. These native peptides were identified as the body's own ligands for the opioid receptors but were found to be of limited therapeutic and experimental use due to their rapid degradation by peptidases. This spurred the development of synthetic analogs designed for enhanced stability and receptor selectivity.

DADLE emerged from this research as a superior molecular probe.[3] Its design incorporates two key modifications to the native Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu):

  • Substitution of Glycine at position 2 with D-Alanine: This D-amino acid substitution sterically hinders the action of aminopeptidases, which would otherwise cleave the Tyr-Ala bond, significantly increasing the peptide's biological half-life.

  • Substitution of L-Leucine at position 5 with D-Leucine: This modification further enhances stability against carboxypeptidases and critically improves selectivity for the delta-opioid receptor over the mu-opioid receptor.[4]

These strategic substitutions make DADLE a robust and reliable tool for investigating DOR-mediated physiological processes.[5]

Physicochemical and Binding Properties

The structural modifications result in a peptide with well-defined properties, making it a consistent standard for in vitro and in vivo experimentation.

Table 1: Physicochemical Properties of DADLE

PropertyValueSource
Sequence Tyr-D-Ala-Gly-Phe-D-Leu[3][4][5]
Molecular Formula C₂₉H₃₉N₅O₇[6]
Molecular Weight 569.66 g/mol [4][5]
Purity (Typical) >95% (via HPLC)[4]
Solubility Soluble in water (to 1 mg/ml)
Appearance White solid

DADLE's primary value lies in its high affinity and selectivity for the DOR, though it retains some activity at mu-opioid receptors.[4] This profile is essential for deconvoluting the specific roles of the delta receptor system.

Table 2: Opioid Receptor Binding Profile for DADLE

Receptor SubtypeBinding Affinity (Kᵢ, nM)Selectivity (Fold vs. δ)
Delta (δ) ~1-21x
Mu (μ) ~20-50~20-25x
Kappa (κ) >1000>500x

(Note: Kᵢ values are approximate and can vary based on experimental conditions, such as radioligand and tissue preparation. Data synthesized from agonist activity profiles and binding studies.)[4][7][8][9]

Chemical Synthesis: A Step-by-Step Fmoc Solid-Phase Protocol

The synthesis of DADLE is efficiently achieved using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[10][11] This method builds the peptide chain from the C-terminus to the N-terminus on an insoluble resin support, allowing for easy removal of excess reagents and byproducts through simple filtration and washing.[11][12]

The following protocol is a self-validating system designed for high-purity synthesis of DADLE (Tyr-D-Ala-Gly-Phe-D-Leu) with a free C-terminal carboxylic acid.

Workflow Overview

The entire process, from resin preparation to final peptide analysis, follows a logical and validated sequence.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Automated/Manual Synthesis Cycle cluster_post Post-Synthesis Processing Resin Select & Swell Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start with Fmoc-D-Leu-Wang Resin AA_Prep Prepare Fmoc-Protected Amino Acids & Reagents Coupling Amino Acid Coupling (HBTU/DIPEA) AA_Prep->Coupling Wash1 DMF Wash Deprotection->Wash1 Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each a.a. (4x) Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Deprotection & Wash Purification RP-HPLC Purification Cleavage->Purification Analysis QC Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: High-level workflow for the synthesis and purification of DADLE.

Detailed Experimental Protocol

Materials & Reagents:

  • Resin: Fmoc-D-Leu-Wang resin (for C-terminal carboxylic acid).[12][13]

  • Amino Acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% Piperidine in DMF (v/v).[11]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).[11]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[12]

Step 1: Resin Preparation (Starting Point)

  • Place 0.1 mmol of Fmoc-D-Leu-Wang resin into a fritted reaction vessel.

  • Swell the resin in DMF for 1 hour with gentle agitation. This is critical for exposing the reactive sites within the resin beads.[12][13]

  • Drain the DMF.

Step 2: N-Terminal Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[14]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Causality Check: Incomplete washing will leave residual base, which can neutralize the subsequent coupling reaction, leading to failed peptide bond formation and deletion sequences.

Step 3: Amino Acid Coupling (Example: Phenylalanine)

  • In a separate vial, dissolve the next amino acid, Fmoc-Phe-OH (3-4 equivalents), and HBTU (3-4 eq.) in DMF.

  • Add DIPEA (6-8 eq.) to the vial. The solution will typically turn yellow, indicating activation. Allow 5 minutes for pre-activation.

  • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate for 1-2 hours at room temperature.[12]

  • Self-Validation: Perform a Kaiser test (ninhydrin test) on a small sample of beads. A blue/purple color indicates a positive result (free primary amine), meaning the coupling is incomplete. If positive, repeat the coupling step. A yellow/colorless result is negative, indicating successful coupling.[14]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Step 4: Synthesis Cycle Repetition

  • Repeat Steps 2 and 3 sequentially for the remaining amino acids in the sequence: Glycine, D-Alanine, and finally Tyrosine (using Fmoc-Tyr(tBu)-OH to protect the side-chain hydroxyl group).

Step 5: Cleavage and Side-Chain Deprotection

  • After the final coupling and a terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Add the cold cleavage cocktail (TFA/H₂O/TIS) to the resin.[12]

    • Expert Insight: TIS is a critical scavenger that captures the reactive carbocations generated from the acid-labile side-chain protecting groups (like tBu on Tyrosine), preventing side reactions with sensitive residues.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin to collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the white solid under vacuum.

Purification and Characterization

Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.

  • Detection: UV absorbance at 220 nm and 280 nm (for the Tyrosine residue).

  • Fractions corresponding to the major peak are collected, pooled, and lyophilized to yield the pure peptide as a white, fluffy powder.

Characterization (Validation): The identity and purity of the final product are confirmed using mass spectrometry.

  • Technique: Electrospray Ionization (ESI-MS) or MALDI-TOF.

  • Expected Mass [M+H]⁺: The observed mass should match the theoretical mass of DADLE (569.66 Da) within an acceptable error margin. This confirms the correct sequence was synthesized.

Molecular Pharmacology and Mechanism of Action

DADLE exerts its biological effects by binding to and activating the delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[15][16] Like other opioid receptors, DORs primarily couple to inhibitory G-proteins of the Gαi/o family.[17][18]

Primary Signaling Cascade

Activation of DOR by DADLE initiates a cascade of intracellular events that collectively reduce neuronal excitability and modulate cellular function.

DOR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DADLE DADLE DOR δ-Opioid Receptor (DOR) DADLE->DOR Binds & Activates G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) DOR->G_Protein Recruits & Activates G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel GIRK K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_efflux G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates MAPK MAPK Pathway (ERK, p38) G_beta_gamma->MAPK PI3K_Akt PI3K/Akt Pathway G_beta_gamma->PI3K_Akt ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Activates Neuronal_Excitability ↓ Neuronal Excitability & Neurotransmitter Release Ca_influx->Neuronal_Excitability K_efflux->Neuronal_Excitability PKA->Neuronal_Excitability Neuroprotection ↑ Cell Survival & Neuroprotection MAPK->Neuroprotection PI3K_Akt->Neuroprotection

Caption: DADLE-activated delta-opioid receptor signaling cascade.

  • G-Protein Activation: Upon DADLE binding, the DOR undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for its associated Gαi/o protein. It catalyzes the exchange of GDP for GTP on the Gα subunit.[15][18]

  • Subunit Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and from the receptor.[15]

  • Downstream Effectors:

    • Gαi-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[15][17]

    • Gβγ: The "free" Gβγ subunit directly interacts with and modulates ion channels. It inhibits N-type voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing membrane hyperpolarization).[17]

Secondary and Non-Canonical Signaling

Beyond the canonical pathway, DADLE-induced DOR activation also engages other critical signaling networks, particularly those involved in cell survival and plasticity:

  • MAPK Pathway: DOR activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This pathway is heavily implicated in the neuroprotective effects of DADLE.[19]

  • PI3K/Akt Pathway: Activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway is another key mechanism by which DADLE promotes cell survival and protects neurons from apoptotic cell death following ischemic injury.[2][20]

  • Autophagy Modulation: DADLE has been shown to promote neuronal autophagy via an AMPK-dependent signaling pathway, which helps clear damaged cellular components and enhance survival after ischemic events.[21]

Applications in Research and Drug Development

As a stable and selective DOR agonist, DADLE is an indispensable tool in several areas of biomedical research:

  • Neuroprotection Studies: DADLE is widely used in in vitro and in vivo models of stroke, spinal cord injury, and neurodegenerative diseases to investigate the protective capacity of the delta-opioid system.[1][2][5][21] Its ability to reduce apoptosis and promote cell survival makes the DOR a promising therapeutic target.[2][20]

  • Pain Research: While DOR agonists are not yet frontline analgesics, DADLE helps researchers explore the specific role of DORs in modulating different pain states, particularly chronic and neuropathic pain.

  • Receptor Pharmacology: DADLE serves as a reference compound for characterizing the binding affinity, selectivity, and functional activity of novel opioid ligands.

  • Cellular and Molecular Neuroscience: It is used to trace DOR signaling pathways, study receptor trafficking (internalization and desensitization), and understand the molecular basis of opioid tolerance and dependence.[16]

Conclusion

[D-Ala², D-Leu⁵]-Enkephalin (DADLE) represents a triumph of rational peptide design, transforming a transient endogenous signal into a robust pharmacological tool. Its synthesis is readily achievable through well-established SPPS protocols, and its high selectivity for the delta-opioid receptor has been fundamental to our understanding of DOR-mediated neuroprotection, analgesia, and complex intracellular signaling. For any laboratory investigating the delta-opioid system, a thorough understanding of DADLE's synthesis, properties, and mechanism of action is not just beneficial—it is essential for conducting rigorous and reproducible science.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved March 27, 2026, from [Link]

  • Synthesis of [D-Ala2]Leu-enkephalin and [D-Ala2, D-Leu5]Leu-enkephalin with high specific tritiated activity in the leucine residue. (1995). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Macey, T. A., & Ingram, S. L. (2014). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Progress in molecular biology and translational science, 123, 1–32. [Link]

  • Li, Q., et al. (2024). DADLE promotes motor function recovery by inhibiting cytosolic phospholipase A2 mediated lysosomal membrane permeabilization after spinal cord injury. British Journal of Pharmacology, 181(5), 712–734. [Link]

  • Su, J., et al. (2018). Prolonged DADLE exposure epigenetically promotes Bcl-2 expression and elicits neuroprotection in primary rat cortical neurons via the PI3K/Akt/NF-κB pathway. Acta Pharmacologica Sinica, 39(5), 704–713. [Link]

  • Peptide Synthesis. (2017). Bio-protocol. [Link]

  • Zhang, H., et al. (2020). Delta opioid peptide [d-Ala2, d-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia. Journal of Neuroinflammation, 17(1), 195. [Link]

  • de la Fuente, M., et al. (2022). Opioid-Induced Pronociceptive Signaling in the Gastrointestinal Tract Is Mediated by Delta-Opioid Receptor Signaling. Journal of Neuroscience, 42(16), 3369–3383. [Link]

  • Moghal, E. T. B., et al. (2018). The Delta Opioid Peptide D-Alanine 2, Leucine 5 Enkephaline (DADLE)-induces Neuroprotection Through Cross-Talk Between the UPR and Pro-Survival MAPK-NGF-Bcl2 Signaling Pathways via Modulation of Several micro-RNAs in SH-SY5Y Cells Subjected to ER Stress. Cell Biology International, 42(5), 543–569. [Link]

  • Okada, Y., et al. (1990). Solid phase synthesis and opioid receptor binding activities of [D-Ala2, D-Leu5]enkephalin analogs containing a fluorinated aromatic amino acid. Chemical & Pharmaceutical Bulletin, 38(11), 3162–3163. [Link]

  • Zhao, P., et al. (2015). Activation of the PI3K-Akt pathway promotes neuroprotection of the δ-opioid receptor agonist against cerebral ischemia-reperfusion injury in rat models. International Journal of Molecular Medicine, 36(5), 1395-1402.
  • Stoeber, M. (2018). Membrane Trafficking and Signaling of the Delta Opioid Receptor Within the Biosynthetic Pathway. University of California, San Francisco.
  • DADLE, (Ala2)-Leu-Enkephalin peptide. (n.d.). NovoPro Bioscience Inc. Retrieved March 27, 2026, from [Link]

  • Gomes, I., et al. (2003). Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors. The Journal of pharmacology and experimental therapeutics, 307(3), 1051–1061. [Link]

  • Williams, J. T., et al. (2013). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Current opinion in neurobiology, 23(4), 541–547. [Link]

  • Shang, Y., et al. (2021). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. Quantitative Biology, 9(3), 263–277. [Link]

  • DADLE. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Dadle | C29H39N5O7. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Kristensen, K., et al. (1994). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. Life sciences, 56(2), PL45–PL50. [Link]

  • Emmerson, P. J., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of pharmacology and experimental therapeutics, 271(3), 1630–1637.
  • O'Boyle, P. J., & Borchardt, R. T. (2009). Transport of the Synthetic Opioid Peptide DADLE ([d-Ala2,d-Leu5]–Enkephalin) in Neuronal Cells. Journal of neurochemistry, 86(3), 619–628.
  • Kristensen, K., et al. (1994). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine.
  • Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid. (n.d.). University of San Diego. Retrieved March 27, 2026.

Sources

Foundational

Calcium mobilization pathways targeted by (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3

Executive Summary The synthetic peptide (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 , widely known in pharmacological literature as ICI 216140 , is a highly specialized des-Met-bombesin analogue[1]. Originally develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic peptide (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 , widely known in pharmacological literature as ICI 216140 , is a highly specialized des-Met-bombesin analogue[1]. Originally developed as a potent antagonist for the Gastrin-Releasing Peptide Receptor (GRPR / BB2)[1], subsequent investigations revealed a highly complex, context-dependent pharmacological profile. Depending on the cellular environment and receptor density, ICI 216140 can act as a competitive antagonist, a noncompetitive antagonist, or a partial agonist at the related Neuromedin B Receptor (NMBR / BB1)[2][3].

This whitepaper provides an in-depth technical analysis of the intracellular calcium (Ca²⁺) mobilization pathways targeted by ICI 216140. By deconstructing the Gq/11-coupled signaling cascade and outlining self-validating experimental protocols, this guide serves as a definitive resource for researchers investigating bombesin-like peptide signaling in neuroendocrine and neoplastic models.

Molecular Target Profile and Receptor Heterogeneity

The physiological effects of bombesin-like peptides are mediated through a family of G-protein coupled receptors (GPCRs), primarily BB1 (NMBR) and BB2 (GRPR)[4]. Both receptors are classically coupled to Gq/11 proteins, which drive intracellular calcium mobilization[3].

The pharmacological behavior of ICI 216140 is defined by the specific receptor subtype and the cellular context:

  • At BB2 (GRPR): ICI 216140 functions as a classic competitive antagonist. It effectively reduces bombesin-stimulated intracellular calcium transients and downstream physiological responses (such as pancreatic amylase secretion) to basal levels[1][2].

  • At BB1 (NMBR): The peptide exhibits pronounced receptor heterogeneity. In native Small Cell Lung Cancer (SCLC) lines (e.g., NCI-H345), ICI 216140 antagonizes Neuromedin B (NMB)-stimulated Ca²⁺ transients in a noncompetitive manner[2]. Conversely, in recombinant systems where human NMB receptors are overexpressed (e.g., transfected BALB 3T3 cells), ICI 216140 behaves as a partial agonist, stimulating Ca²⁺ mobilization in a concentration-dependent manner, albeit with lower efficacy than endogenous NMB[3].

Causality of Pharmacological Divergence: This divergence is a classic manifestation of "receptor reserve" (spare receptors). In transfected cells with artificially high receptor density, a ligand with low intrinsic efficacy (ICI 216140) can trigger a measurable Ca²⁺ transient by activating a small fraction of the abundant receptors[3]. In native SCLC cells with physiological receptor levels, this low efficacy fails to induce a signal; instead, the peptide occupies the receptor or alters its conformation, presenting as noncompetitive antagonism against the endogenous ligand[2].

The Core Calcium Mobilization Pathway

When ICI 216140 acts as an agonist (or fails to block an endogenous agonist), the BB1/BB2 receptors initiate a canonical phosphoinositide cascade.

  • G-Protein Activation: Ligand binding induces a conformational change in the GPCR, promoting the exchange of GDP for GTP on the Gq/11 alpha subunit.

  • Phospholipase C-β (PLCβ) Activation: The active Gqα subunit translocates along the inner leaflet of the plasma membrane to activate PLCβ.

  • PIP2 Hydrolysis: PLCβ catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: soluble Inositol 1,4,5-trisphosphate (IP3) and membrane-bound Diacylglycerol (DAG).

  • ER Calcium Release: IP3 diffuses through the cytosol and binds to IP3 Receptors (IP3R) on the Endoplasmic Reticulum (ER). This triggers the rapid efflux of stored Ca²⁺ into the cytosol, creating the measurable "calcium transient"[2][5].

  • Downstream Effectors: The mobilized Ca²⁺, in concert with DAG, activates Protein Kinase C (PKC). Furthermore, elevated cytosolic Ca²⁺ activates Phospholipase A2 (PLA2), driving the release of arachidonic acid—a critical mitogenic signal in SCLC[3].

Pathway Ligand ICI 216140 (Antagonist/Partial Agonist) Receptor BB1 (NMBR) / BB2 (GRPR) (Gq/11-Coupled GPCR) Ligand->Receptor Binds Gq Gq/11 Alpha Subunit Receptor->Gq Activates PLC Phospholipase C-β (PLCβ) Gq->PLC Stimulates PIP2 PIP2 Hydrolysis PLC->PIP2 Catalyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor (ER Membrane) IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Ca2 Cytosolic Ca2+ Mobilization IP3R->Ca2 Releases from ER Ca2->PKC Co-activates AA Arachidonic Acid Release Ca2->AA Activates PLA2

Fig 1: Gq/11-coupled calcium mobilization pathway modulated by ICI 216140 at BB1/BB2 receptors.

Experimental Protocols: Validating Intracellular Calcium Flux

To accurately measure the pharmacological effects of ICI 216140, researchers must employ a self-validating ratiometric calcium assay. The following protocol utilizes Fura-2 AM, the gold standard for intracellular Ca²⁺ quantification[5].

Step-by-Step Methodology
  • Cell Preparation & Starvation: Seed target cells (e.g., NCI-H345 or transfected BALB 3T3) in 96-well black-walled plates. Causality: Serum starve the cells for 12-24 hours prior to the assay. This eliminates basal signaling noise from growth factors present in bovine serum, ensuring that any observed Ca²⁺ flux is strictly dependent on the introduced peptide.

  • Fura-2 AM Loading: Incubate cells with 2-5 µM Fura-2 AM in assay buffer (containing probenecid to prevent dye extrusion) for 45 minutes at 37°C. Causality: Fura-2 is a ratiometric dye (excitation at 340 nm and 380 nm). Using a ratiometric approach corrects for variations in cell thickness, dye loading efficiency, and photobleaching, ensuring the data reflects true Ca²⁺ mobilization rather than optical artifacts.

  • Baseline Acquisition: Wash cells to remove extracellular dye. Record baseline fluorescence for 30-60 seconds to establish the resting cytosolic Ca²⁺ concentration (typically ~100 nM).

  • Ligand Challenge: Inject ICI 216140.

    • For Agonism: Monitor for an immediate spike in the 340/380 ratio.

    • For Antagonism: Pre-incubate with ICI 216140 for 5 minutes, then inject the endogenous agonist (NMB or Bombesin) and measure the attenuation of the peak transient[2].

  • Orthogonal Viability Control (Thapsigargin): At the end of the kinetic read, inject 1 µM Thapsigargin. Causality: Thapsigargin is a potent inhibitor of the SERCA pump. It forces the depletion of ER Ca²⁺ stores independently of GPCR activation. If ICI 216140 completely desensitizes the receptor, Thapsigargin will still elicit a massive Ca²⁺ spike. This proves that the lack of signal was due to receptor blockade/desensitization, and not due to cell death or depleted ER stores[2].

Workflow Prep Cell Preparation (BALB 3T3 / NCI-H345) Load Dye Loading (Fura-2 AM, 45 min, 37°C) Prep->Load Wash Wash & Rest (Remove extracellular dye) Load->Wash Base Baseline Reading (340/380 nm ratio) Wash->Base Stim Ligand Addition (ICI 216140 ± NMB) Base->Stim Measure Kinetic Acquisition (Peak Ca2+ transient) Stim->Measure Control Viability Control (Thapsigargin 1 µM) Measure->Control

Fig 2: Self-validating ratiometric Fura-2 AM workflow for quantifying intracellular calcium flux.

Quantitative Pharmacological Data

The dual nature of ICI 216140 necessitates careful mapping of its effects across different cellular models. The table below summarizes the quantitative and qualitative data derived from key pharmacological studies.

Table 1: Pharmacological Profile of ICI 216140 Across Cellular Models

Cell Line / ModelTarget ReceptorPharmacological ActionObserved Calcium / Downstream EffectReference
Rat Pancreatic Acini Native BB2 (GRPR)Competitive AntagonistReduces Bombesin-stimulated amylase secretion to basal levels (In vivo active at 2.0 mg/kg).[1]
BALB 3T3 (Transfected) Human BB1 (NMBR)Partial AgonistConcentration-dependent Ca²⁺ mobilization; lower efficacy and potency than endogenous NMB.[3]
NCI-H345 (SCLC) Native BB1 (NMBR)Noncompetitive AntagonistAttenuates NMB-stimulated Ca²⁺ transients without shifting the EC50 curve proportionally.[2]
NCI-H345 (SCLC) Native BB2 (GRPR)Competitive AntagonistCompetitively inhibits Bombesin-induced Ca²⁺ transients, shifting the dose-response curve to the right.[2]

Downstream Effectors: Arachidonic Acid and Mitogenic Signaling

While calcium mobilization is the immediate readout of ICI 216140 activity, the ultimate biological consequence in target tissues (particularly SCLC) is mitogenesis. The transient spike in intracellular Ca²⁺ directly activates cytosolic Phospholipase A2 (cPLA2).

In BALB 3T3 cells transfected with human NMB receptors, the application of ICI 216140 not only stimulates Ca²⁺ mobilization but also drives the release of [³H]arachidonate[3]. This arachidonic acid release is a critical secondary validation of the PLC/Ca²⁺ pathway. The pharmacological profiles obtained from [³H]arachidonate assays mirror the calcium transient data, confirming that the partial agonism of ICI 216140 successfully propagates through the entire signaling cascade to alter lipid metabolism[3]. For drug development professionals, this underscores the necessity of evaluating both immediate secondary messengers (Ca²⁺) and downstream effectors (Arachidonic Acid) when profiling bombesin analogues for oncology applications.

References

  • Ryan RR, Daniel JL, Cowan A. (1993). Two bombesin analogues discriminate between neuromedin B- and bombesin-induced calcium flux in a lung cancer cell line. Peptides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3XmUQfPeD0Y5awdpDhG7wNLqSlVpmxv0b5tXJVzXWajYu_koilirc4ab2BpAfoue1KeDKwBKq9LDfRHvWiRoXvphW29-sHqjVySH4wzFy1O8mPKfUGM8aAqda4W0YmQiVJIc=]
  • Cowan A, Taylor JE, Daniel JL, Ryan RR. (1996). Pharmacological profiles of two bombesin analogues in cells transfected with human neuromedin B receptors. European Journal of Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcCbroUTjH4eTMutfQu27ls7JpbzdKpfdnl0OGV0-6gfTHqESoivs6q7_bi-CB00s2lYbtiF37QIFMVRZtdBGxrFBVau4c2VJq64ADLjNpAyKPXo_MvyAV_jqOoY_AlysAIFw=]
  • Moody TW, Murphy A, Mahmoud S, Fiskum G. (1987). Bombesin-like peptides elevate cytosolic calcium in small cell lung cancer cells. Biochemical and Biophysical Research Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrXzETEASJ_UrIBhr4uhjajr7BmyEJvkYoVa55gXkP3FhA67ckvveLZUr5tyJMJL0ad7f_H7AZuxES0vjoqznpXyXVfFHdmW4qUv_0Maetha8xVN9-vhQU8tippnd7dZ5Y0HW1lXwRK0dDcwk=]
  • Mahmoud S, et al. (1989). N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antagonist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue. Life Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHngFclK6MYuN8XiyYxWyCn-PWAsiDajoHulfwEQn1xEb5W1T29EWxBIybmEcKt3iuDvj8a53RXnMZQc1ZlX62207-25LIkc84JL-ARV700jaS38YA57OHmhplk9MtuC6-daYs=]
  • Drolet G, et al. (2002). Intrathecal bombesin is sympathoexcitatory and pressor in rat. Journal of Applied Physiology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZxaLIb-7Fwt49XuI8DBWsBtg_O1u-dgclOr74iuOCykRAfFXWSLHNxHhX0yYWXJRlfp7IVRRxj28aC2-uCwz3PpEXKMgIoqkXE6Pt6gGNl_59cedWX2tQ8T8fJCE-2-FHSCPOJ93bxxEF9Isx78WnTQGXJyvN4SEN-H0-WWE=]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing and Pharmacological Evaluation of ICI 216140 for Pancreatic Amylase Inhibition

Mechanistic Rationale and Target Biology ICI 216140 is a potent, synthetic peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2)[1]. Endogenous ligands s...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Target Biology

ICI 216140 is a potent, synthetic peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2)[1]. Endogenous ligands such as Gastrin-Releasing Peptide (GRP) and its amphibian analog, bombesin, are potent secretagogues in the exocrine pancreas. Beyond pancreatic exocrine studies, ICI 216140 is also utilized to block GRPR-mediated sympathoexcitatory and pressor responses in vivo, demonstrating its robust systemic efficacy across different physiological systems[2].

The Causality of Structural Modification: Native bombesin and GRP rely on their C-terminal methionine residue for receptor activation. ICI 216140 was rationally designed as a des-Met analogue: by deleting the final methionine and modifying the C-terminus to a methylamide derivative, the peptide retains high binding affinity (IC50 ~2 nM) but completely loses its ability to trigger the receptor's active conformational change[1]. This structural truncation effectively converts a full agonist into a competitive antagonist[1].

Intracellular Signaling Blockade: In pancreatic acinar cells, GRPR is coupled to the Gq/11 heterotrimeric G-protein. Agonist binding typically stimulates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers intracellular calcium (Ca2+) mobilization, while DAG activates Protein Kinase C (PKC)—both of which are required to drive the exocytosis of zymogen granules containing pancreatic amylase[3]. By competitively occupying the BB2 receptor, ICI 216140 halts this cascade at the membrane level, effectively silencing secretagogue-induced amylase release[3].

G Ligand Bombesin / GRP Receptor GRPR (BB2 Receptor) Ligand->Receptor Activates Antagonist ICI 216140 Antagonist->Receptor Competitive Inhibition GProtein Gq/11 Protein Receptor->GProtein Couples to PLC Phospholipase C (PLC) GProtein->PLC Stimulates SecondMessengers IP3 & DAG PLC->SecondMessengers Cleaves PIP2 Effectors Ca2+ Release & PKC Activation SecondMessengers->Effectors Triggers Response Pancreatic Amylase Secretion Effectors->Response Exocytosis

Caption: GRPR signaling pathway and its competitive inhibition by ICI 216140.

In Vivo Dosing Guidelines and Pharmacokinetics

Achieving reliable in vivo antagonism requires careful consideration of the administration route and dosing window.

  • Optimal Dose: A dose of 2.0 mg/kg is the established standard for completely reducing bombesin-stimulated pancreatic amylase secretion to basal levels in rodent models[1].

  • Route of Administration: Subcutaneous (s.c.) injection is heavily preferred over intravenous (i.v.) bolus for the antagonist[3]. Subcutaneous administration creates a depot effect, providing a sustained pharmacokinetic profile that ensures continuous receptor occupancy. This is critical when attempting to block a continuous i.v. infusion of an agonist like bombesin[3].

  • Vehicle Preparation: ICI 216140 should be dissolved in sterile physiological saline (0.9% NaCl)[3]. Because peptides can adhere to plastic surfaces, adding 0.1% Bovine Serum Albumin (BSA) to the vehicle is recommended to prevent drug loss during delivery.

Step-by-Step Experimental Protocol: Pancreatic Exocrine Function Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By establishing a basal baseline and utilizing a submaximal agonist dose, researchers can definitively isolate the specific inhibitory effect of ICI 216140 without confounding artifacts like receptor desensitization.

Phase 1: Surgical Preparation
  • Fasting: Fast the rats overnight (12-16 hours) prior to the experiment to minimize basal pancreatic secretion, allowing water ad libitum to maintain hydration.

  • Anesthesia & Cannulation: Anesthetize the animal. Surgically cannulate the pancreaticobiliary duct using PE-10 tubing to collect pure pancreatic juice[3].

  • Venous Access: Insert a catheter into the jugular vein for the continuous intravenous infusion of the agonist (bombesin)[3].

  • Exteriorization: If conducting the study in conscious, restrained animals, exteriorize all catheters through the back of the neck to prevent the animal from dislodging the lines[3]. Allow 3-5 days for surgical recovery.

Phase 2: Experimental Workflow
  • Basal Collection: Collect pancreatic juice in pre-weighed microcentrifuge tubes for 30–60 minutes. This establishes the internal negative control (basal amylase output)[3].

  • Antagonist Administration: Administer ICI 216140 (2.0 mg/kg) via subcutaneous injection in the dorsal neck region[1],[3].

  • Equilibration: Allow a 15–30 minute pre-treatment window. Causality: This time is strictly required for the peptide to absorb systemically from the s.c. space and saturate the pancreatic BB2 receptors[3].

  • Agonist Stimulation: Initiate a continuous i.v. infusion of bombesin at 1 µg/kg/h[3]. Causality: This specific dose provides submaximal stimulation. Using a supramaximal dose would risk saturating the system and overcoming the competitive antagonism of ICI 216140, leading to false-negative inhibition data.

  • Sample Collection: Continuously collect pancreatic juice in 15- or 30-minute intervals for 2 to 3 hours during the bombesin infusion[3].

  • Amylase Quantification: Determine the volume of pancreatic juice by weight (assuming a specific gravity of 1.0 g/mL). Assay the samples for amylase activity using a standard colorimetric substrate (e.g., Phadebas) and express data as Amylase Output (Units / time interval)[3].

Workflow Prep Surgical Cannulation (Pancreatic Duct) Basal Basal Collection (30-60 min) Prep->Basal Dosing ICI 216140 s.c. Injection (2.0 mg/kg) Basal->Dosing Stimulation Bombesin i.v. Infusion (1 µg/kg/h) Dosing->Stimulation Collection Sample Collection (Every 15-30 min) Stimulation->Collection Assay Amylase Quantification Collection->Assay

Caption: Step-by-step in vivo experimental workflow for evaluating pancreatic amylase inhibition.

Expected Quantitative Outcomes

When the protocol is executed correctly, the competitive inhibition by ICI 216140 will suppress the robust secretagogue effect of bombesin, returning amylase secretion nearly to basal levels[1]. The table below summarizes the expected quantitative data profile for a standard rodent model.

Experimental GroupTreatment RegimenExpected Pancreatic Amylase Output (U/30 min)Relative Inhibition (%)
Basal Control Vehicle (Saline s.c. + Saline i.v.)~ 50 - 100N/A
Agonist Only Vehicle s.c. + Bombesin (1 µg/kg/h i.v.)~ 800 - 1200N/A (Maximal Response)
Antagonist + Agonist ICI 216140 (2.0 mg/kg s.c.) + Bombesin (1 µg/kg/h i.v.)~ 50 - 150> 90% (Return to Basal)

Note: Absolute amylase units may vary based on the specific colorimetric assay kit utilized; however, the relative fold-changes and percentage of inhibition remain highly consistent across validated models.

References

  • Title: N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antagonist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue. Source: Life Sciences / PubMed (PMID: 2555638) URL: [Link]

  • Title: Intrathecal bombesin is sympathoexcitatory and pressor in rat: Effects of ICI-216,140, a BB2 antagonist. Source: American Journal of Physiology-Regulatory, Integrative and Comparative Physiology / PubMed (PMID: 21832214) URL: [Link]

Sources

Application

Protocol for the Preparation and Handling of (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 Stock Solutions

An Application Guide for Researchers Abstract This comprehensive guide provides a detailed protocol for the solubilization, preparation, and storage of stock solutions for the synthetic peptide (CH3)2CHCO-His-Trp-Ala-Val...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides a detailed protocol for the solubilization, preparation, and storage of stock solutions for the synthetic peptide (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3. The inherent chemical properties of this peptide, particularly its high hydrophobicity and neutral charge at physiological pH, present specific challenges for dissolution. This document outlines a systematic, step-by-step approach to ensure complete solubilization while maintaining peptide integrity, thereby promoting experimental accuracy and reproducibility. The protocols described herein are designed for researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Proper Solubilization

The peptide (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 is a modified, eight-residue synthetic peptide. The successful use of any synthetic peptide in research or drug development hinges on its proper handling and dissolution. Incomplete solubilization can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable results.[1] The unique structure of this peptide—featuring a hydrophobic N-terminal isobutyryl cap, a C-terminal methylamide, and a sequence rich in nonpolar amino acids—necessitates a carefully considered dissolution strategy.[2][3][4][5]

This guide provides a robust, field-proven methodology, explaining the scientific rationale behind each step to empower researchers to make informed decisions for achieving a clear, stable stock solution.

Peptide Characterization and Solubility Profile

A thorough analysis of the peptide's amino acid sequence is the first step in developing a successful solubilization strategy.[6][7] The key characteristics of (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 are summarized below.

PropertyDescriptionImplication for Solubility
Full Sequence (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3The overall composition dictates the dissolution approach.
Molecular Weight ~916.06 g/mol Essential for accurate concentration calculations.
N-Terminus Capped with an Isobutyryl group.Neutral charge. Increases overall hydrophobicity.
C-Terminus Amidated with a methylamine group.Neutral charge. Prevents ionization.
Hydrophobic Residues Trp, Ala, Val, LeuHigh proportion of hydrophobic residues (over 50%) significantly decreases aqueous solubility.[4][5]
Basic Residues Histidine (His) x 2The imidazole side chain (pKa ≈ 6.0) is neutral above pH 6 but becomes positively charged in acidic conditions.[8]
Acidic Residues NoneThe peptide lacks negatively charged side chains.
Net Charge at pH 7.0 0 The peptide is neutral at physiological pH, which, combined with high hydrophobicity, predicts poor solubility in neutral buffers (e.g., water, PBS).[4][6][8]
Net Charge at pH < 6.0 +2 In an acidic environment, the two histidine residues become protonated, imparting a positive charge that can significantly enhance aqueous solubility.[1][2][8]

Recommended Materials and Equipment

  • Lyophilized (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 peptide

  • Sterile, deionized, and/or nuclease-free water

  • Glacial Acetic Acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator

  • Analytical balance

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Pre-Protocol Handling of Lyophilized Peptide

Proper handling of the lyophilized powder is crucial to ensure its stability and accurate weighing.[9][10]

  • Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic peptide powder, which can compromise its stability and mass.[10][11][12]

  • Brief Centrifugation: Briefly centrifuge the vial (e.g., 1 minute at >3000 x g) to ensure all the lyophilized powder is collected at the bottom of the container.[4][12]

Experimental Protocol: A Stepwise Approach to Solubilization

There is no universal solvent for all peptides; therefore, a systematic approach is recommended.[6][7] It is always best practice to test the solubility on a small aliquot of the peptide before dissolving the entire sample.[6][13][14] The following workflow is designed based on the specific properties of this peptide.

Peptide_Solubilization_Workflow start Start: Lyophilized Peptide test_aliquot Weigh a small test aliquot (e.g., 1 mg) start->test_aliquot path_a Path A (Recommended First Step): Add 0.1% Acetic Acid test_aliquot->path_a sonicate Vortex and Sonicate path_a->sonicate dissolved_a Clear Solution? success Success: Solution is Clear. Proceed to Aliquot & Store. dissolved_a->success Yes path_b Path B (Alternative): Use Organic Solvent dissolved_a->path_b No sonicate->dissolved_a add_dmso Add minimal DMSO (e.g., 20-50 µL) path_b->add_dmso dissolved_b Clear Solution? add_dmso->dissolved_b dropwise Dropwise add to Aqueous Buffer w/ Vortexing dissolved_b->dropwise Yes final_check Final Solution Clear? dropwise->final_check final_check->success Yes final_check->path_b No (Precipitated) Adjust solvent ratio

Caption: Decision workflow for solubilizing the peptide.

Path A: Dissolution in Dilute Acetic Acid (Recommended First Approach)

This method leverages the basic nature of the two histidine residues, which become protonated and positively charged in an acidic environment, thereby increasing the peptide's polarity and solubility.[1][2][4]

  • Calculate Required Volume: Determine the volume of 0.1% acetic acid needed to reach your target stock concentration (e.g., 1 mg/mL). See Table 2 for examples.

  • Add Solvent: Add the calculated volume of sterile 0.1% acetic acid directly to the vial containing the lyophilized peptide.

  • Agitate to Dissolve: Cap the vial securely and vortex gently for 30-60 seconds.

  • Sonication (If Necessary): If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[4][11] Avoid excessive heating of the sample.

  • Visual Inspection: A successfully dissolved peptide will result in a completely clear solution with no visible particulates. If the solution is clear, proceed to Section 6.

  • If Insoluble: If particulates remain after sonication, the peptide's hydrophobicity is the dominant factor, and an organic solvent is required. Proceed to Path B.

Path B: Dissolution Using an Organic Solvent (Alternative Approach)

For highly hydrophobic peptides, an organic solvent is often necessary for initial solubilization.[1][15][16] DMSO is a common choice, but its compatibility with downstream assays must be confirmed.

  • Add Minimal Organic Solvent: Add a very small amount of anhydrous DMSO (e.g., 20-50 µL per 1 mg of peptide) to the vial. The goal is to create a highly concentrated initial solution.

  • Ensure Complete Dissolution: Vortex gently until the peptide is completely dissolved in the organic solvent. The solution should be perfectly clear.

  • Slow Dilution (Critical Step): This is the most important step to prevent precipitation. Slowly add the concentrated peptide-DMSO solution drop-by-drop into your desired final volume of sterile aqueous buffer (e.g., sterile water or PBS) while continuously and gently vortexing the buffer.[6][7] This technique prevents localized high concentrations of the peptide that can cause it to crash out of solution.

  • Visual Inspection: Observe the final solution. If it remains clear, the peptide is successfully dissolved. Proceed to Section 6. If the solution becomes cloudy or shows precipitate, the solubility limit in that aqueous/organic mixture has been exceeded. It may be necessary to re-prepare the solution with a higher final concentration of the organic co-solvent.

Preparation of Stock Solutions: Example Calculations

Accurate stock solution preparation is fundamental. The recommended stock concentration is 1-5 mg/mL to minimize precipitation during storage while allowing for small aliquot volumes for assays.[8]

Molecular Weight (MW) = 916.06 g/mol

Target ConcentrationMass of PeptideSolvent Volume to AddMolar Concentration (approx.)
1 mg/mL1 mg1000 µL1.09 mM
2 mg/mL1 mg500 µL2.18 mM
5 mg/mL5 mg1000 µL5.46 mM
1 mM0.916 mg1000 µL1.00 mM

Formula for Molarity: Molarity (M) = [Mass (g) / MW ( g/mol )] / Volume (L)

Storage and Stability Guidelines

Peptides are susceptible to degradation, and proper storage is essential to maintain their biological activity over time.

Lyophilized Peptide Storage

For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C , in a tightly sealed container with a desiccant to prevent moisture absorption.[4][6][9][11] The presence of Tryptophan (Trp) makes the peptide susceptible to oxidation, so minimizing exposure to light and air is recommended.[10][11]

Peptide Solution Storage

The shelf life of peptides in solution is limited.[6]

  • Aliquoting is Mandatory: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution must be aliquoted into single-use volumes.[9]

  • Storage Temperature: Store aliquots frozen at -20°C for short-term storage (weeks) or -80°C for long-term storage (months) .[9]

  • Avoid Frost-Free Freezers: The temperature fluctuations in frost-free freezers during defrost cycles are detrimental to peptide stability.[17]

  • pH Considerations: Peptides are generally more stable in slightly acidic buffers (pH 5-6).[6][18]

  • Residue Instability: Peptides containing Tryptophan (Trp), like this one, are particularly unstable in solution due to oxidation.[6][10][11] Prepare solutions fresh whenever possible or use within a short timeframe.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • Cambridge Research Biochemicals. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]

  • AAPPTec. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]

  • Bio-Synthesis Inc. (2007, October 22). How to reconstitute my peptide. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Dn Research. (2025, February 17). How to Reconstitute Peptides?. Retrieved from [Link]

  • kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols). Retrieved from [Link]

  • Biomatik. (2017, July 12). Peptide Handling Guideline. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2217. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

Sources

Method

Application Note: Characterizing ICI 216140 Pharmacology in Human Neuromedin B Receptor-Transfected BALB 3T3 Cells

Introduction: The Paradox of ICI 216140 ICI 216140 [(CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3] is a synthetic des-Met-bombesin analogue classically characterized as a potent and selective antagonist of the gastrin-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradox of ICI 216140

ICI 216140 [(CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3] is a synthetic des-Met-bombesin analogue classically characterized as a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR/BB2) . However, in specialized in vitro models—specifically BALB 3T3 fibroblasts stably transfected with the human neuromedin B (NMB/BB1) receptor—ICI 216140 exhibits paradoxical agonist properties .

This application note provides a comprehensive framework for utilizing ICI 216140 in BALB 3T3 transfected cell line assays. By detailing the causality behind its pharmacological shift, we provide validated, self-calibrating protocols for measuring intracellular calcium (Ca²⁺) mobilization and [³H]arachidonic acid release to ensure robust and reproducible data generation.

Mechanistic Framework: NMB Receptor Signaling

Causality of Cell Line Selection: BALB 3T3 cells are the gold standard for these assays because wild-type cells lack endogenous bombesin-like peptide receptors. This provides a "null background" that prevents signal confounding from native receptors .

When transfected to overexpress the human NMB receptor (a Gq/11-coupled GPCR), the high receptor density alters the pharmacological behavior of ICI 216140. Instead of antagonizing the receptor, ICI 216140 binding triggers a conformational change that activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the rapid release of intracellular Ca²⁺, while DAG activates protein kinase C (PKC), leading to the downstream release of arachidonic acid .

G ICI ICI 216140 (Ligand) NMBR Human NMB Receptor (Overexpressed) ICI->NMBR Binds Gq Gq/11 Protein NMBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 -> Ca2+ Release PLC->IP3 Cleaves PIP2 AA [3H]Arachidonate Release PLC->AA DAG / PKC Pathway

ICI 216140 signaling via overexpressed NMB receptors in BALB 3T3 cells.

Quantitative Pharmacological Profile

In the BALB 3T3 NMB-transfected model, ICI 216140 stimulates both Ca²⁺ mobilization and[³H]arachidonate release in a concentration-dependent manner. However, it acts as a weak partial agonist, demonstrating lower potency and efficacy compared to the endogenous ligand, Neuromedin B, and other analogues like DPDM-bombesin ethylamide .

CompoundReceptor TargetCa²⁺ Mobilization (Potency/Efficacy)[³H]Arachidonate Release (Potency/Efficacy)Role in Transfected BALB 3T3
Neuromedin B (NMB) NMB (BB1)High / High (Maximal)High / High (Maximal)Full Endogenous Agonist
DPDM-bombesin ethylamide NMB (BB1)Moderate / ModerateModerate / ModeratePartial Agonist
ICI 216140 NMB (BB1)Low / LowLowest / LowestWeak Partial Agonist

Experimental Protocols

Cell Culture and Preparation
  • Culturing: Grow BALB 3T3 cells stably transfected with the human NMB receptor in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotic (e.g., G418) to maintain plasmid expression.

  • Seeding: For Ca²⁺ assays, seed cells at 5 × 10⁴ cells/well in 96-well black-walled, clear-bottom plates. For [³H]arachidonate release, seed in 24-well plates at 1 × 10⁵ cells/well. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24-48 hours until 80-90% confluent.

Intracellular Calcium (Ca²⁺) Mobilization Assay

Causality Check: Fura-2 AM or Fluo-4 AM dyes are utilized because their acetoxymethyl (AM) esters are highly cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the dye and allowing it to exhibit significant fluorescence shifts upon binding free intracellular calcium. This enables real-time kinetic measurements of the IP₃-mediated burst.

  • Dye Loading: Wash cells twice with assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4). Incubate cells with 2-4 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • De-esterification: Remove the dye solution and wash cells three times with assay buffer. Incubate for an additional 15-20 minutes to allow complete de-esterification of intracellular AM esters.

  • Self-Validating Control (Antagonist Pre-treatment): To definitively prove that the ICI 216140 response is NMB receptor-mediated, pre-incubate a subset of control wells with 1 µM BIM 23042 (a selective NMB antagonist) for 15 minutes prior to agonist addition . This step ensures the system is self-validating against off-target effects.

  • ICI 216140 Stimulation: Establish a baseline fluorescence reading for 10-15 seconds. Inject ICI 216140 (ranging from 1 nM to 10 µM) and record fluorescence continuously for 60-90 seconds using a microplate fluorometer.

  • Data Analysis: Calculate the maximum change in fluorescence (ΔF/F₀) to determine the concentration-response curve and EC₅₀.

[³H]Arachidonic Acid Release Assay
  • Isotope Labeling: Incubate confluent BALB 3T3 cells with 0.5 µCi/mL [³H]arachidonic acid in serum-free DMEM containing 0.1% fatty acid-free bovine serum albumin (BSA) for 16-18 hours at 37°C.

  • Washing: Remove the labeling medium and wash the cells three times with assay buffer (HBSS with 0.1% BSA) to remove unincorporated isotope.

  • Stimulation: Add ICI 216140 (1 nM to 10 µM) in assay buffer. Incubate for 30 minutes at 37°C.

  • Harvesting: Collect the supernatant and centrifuge at 10,000 x g for 5 minutes to remove detached cells. Transfer the cell-free supernatant to scintillation vials containing liquid scintillation cocktail.

  • Quantification: Measure the released [³H]arachidonic acid using a liquid scintillation counter. Normalize data to total incorporated radioactivity.

Workflow Step1 Step 1: Cell Culture BALB 3T3 Transfection Step2 Step 2: Ligand Prep ICI 216140 Dilution Step1->Step2 Step3 Step 3: Assay Execution Ca2+ or[3H]AA Release Step2->Step3 Step4 Step 4: Quantification Scintillation/Fluorometry Step3->Step4

Logical framework for ICI 216140 in vitro assays using BALB 3T3 cells.

Troubleshooting and Field-Proven Insights

The "Antagonist as Agonist" Phenomenon: The most critical analytical challenge when using ICI 216140 in this system is interpreting its agonistic behavior. In native tissues with physiological receptor expression levels, ICI 216140 behaves as a pure antagonist. However, in transfected BALB 3T3 cells, the human NMB receptor is massively overexpressed.

Causality: This overexpression creates a "receptor reserve" (spare receptors). According to classical pharmacological occupancy theory, a compound with very low intrinsic efficacy (normally acting as an antagonist) can produce a robust, measurable response when the receptor density is artificially high. It only needs to activate a minuscule fraction of the total receptor pool to trigger the intracellular signaling cascade . Researchers must account for this when extrapolating in vitro transfected cell data to in vivo physiological models.

References

  • Camble R, Cotton R, Dutta AS, et al. "N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antagonist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue." Life Sciences. 1989. URL:[Link]

  • Ryan RR, Taylor JE, Daniel JL, Cowan A. "Pharmacological profiles of two bombesin analogues in cells transfected with human neuromedin B receptors." European Journal of Pharmacology. 1996. URL: [Link]

  • Jensen RT, Battey JF, Spindel ER, Benya RV. "International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states." Pharmacological Reviews. 2008. URL:[Link]

Application

Application of N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) in Lung Cancer Cell Research

Introduction: Targeting a Key Growth Pathway in Lung Cancer Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies.[1][2][3] A significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting a Key Growth Pathway in Lung Cancer

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies.[1][2][3] A significant subset of lung cancers, particularly small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC), exhibit ectopic expression of G-protein coupled receptors (GPCRs) of the bombesin (Bn) receptor family.[4][5][6][7][8] This family includes the gastrin-releasing peptide receptor (GRPR/BB2), the neuromedin B receptor (NMBR/BB1), and the bombesin receptor subtype-3 (BRS-3/BB3).[6][9][10]

Bombesin-like peptides, such as gastrin-releasing peptide (GRP), are often secreted by lung cancer cells and act as autocrine or paracrine growth factors by binding to these overexpressed receptors.[6][7][11] This autocrine loop stimulates downstream signaling pathways that drive cell proliferation, survival, and angiogenesis, contributing to tumor progression.[5][12]

N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe, also known as ICI 216140, is a potent and specific antagonist of the bombesin/gastrin-releasing peptide receptor.[13][14] By competitively inhibiting the binding of endogenous ligands like GRP, ICI 216140 offers a valuable tool for researchers to investigate the role of the bombesin signaling axis in lung cancer and to evaluate its potential as a therapeutic target. This document provides a comprehensive guide to the application of ICI 216140 in lung cancer cell research, detailing its mechanism of action and providing established protocols for its use.

Mechanism of Action: Interrupting the Pro-Tumorigenic Signaling Cascade

ICI 216140 exerts its effects by blocking the activation of bombesin receptors, thereby inhibiting the downstream signaling cascades that promote lung cancer cell growth. The binding of agonists like GRP to their receptors typically activates Gq/11 and G12/13 families of G-proteins.[10] This initiates a series of intracellular events, which are effectively halted by ICI 216140.

The primary signaling pathways affected include:

  • Phospholipase C (PLC) Pathway: Activation of bombesin receptors leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for cell proliferation and survival.[5]

  • MAPK/ERK Pathway: The activation of bombesin receptors can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4][5] This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, another critical regulator of cell survival and proliferation, can also be activated by bombesin receptor signaling.[3][12]

  • EGFR Transactivation: There is significant crosstalk between bombesin receptors and the epidermal growth factor receptor (EGFR). Bombesin receptor activation can lead to the transactivation of EGFR, further amplifying pro-proliferative signals.[4][5][9]

By blocking the initial receptor activation, ICI 216140 effectively inhibits these downstream pathways, leading to a reduction in lung cancer cell proliferation and potentially inducing apoptosis.

cluster_membrane Cell Membrane GRPR GRPR/Bombesin Receptor Gq Gq protein GRPR->Gq Activates GRP GRP (Agonist) GRP->GRPR Binds & Activates ICI216140 ICI 216140 (Antagonist) ICI216140->GRPR Binds & Inhibits Proliferation Cell Proliferation & Survival ICI216140->Proliferation Inhibits Apoptosis Apoptosis ICI216140->Apoptosis Promotes PLC Phospholipase C (PLC) Gq->PLC MAPK_pathway MAPK/ERK Pathway Gq->MAPK_pathway PI3K_pathway PI3K/Akt Pathway Gq->PI3K_pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->MAPK_pathway MAPK_pathway->Proliferation PI3K_pathway->Proliferation

Caption: Simplified signaling pathway of bombesin receptor activation and its inhibition by ICI 216140 in lung cancer cells.

Experimental Protocols

The following protocols provide a framework for investigating the effects of ICI 216140 on lung cancer cells. It is crucial to empirically determine the optimal conditions, such as cell seeding density, ICI 216140 concentration, and incubation time, for each specific lung cancer cell line and assay.

Cell Culture and Maintenance
  • Cell Lines: Select human lung cancer cell lines known to express bombesin receptors, such as NCI-H345 (SCLC), NCI-H1299 (NSCLC), or other cell lines validated for receptor expression.[15]

  • Culture Medium: Culture the cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Subculture the cells upon reaching 80-90% confluency using standard trypsinization procedures.

Preparation of ICI 216140 Stock Solution
  • Solvent: Dissolve ICI 216140 in a suitable solvent, such as sterile, nuclease-free water or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a serum-free culture medium immediately before each experiment.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of ICI 216140.

  • MTT Assay:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of ICI 216140 (e.g., ranging from nM to µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve ICI 216140).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of ICI 216140 that inhibits cell growth by 50%).

  • Colony Formation Assay:

    • Treat cells with various concentrations of ICI 216140 for a specified period.

    • Harvest the cells and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates.

    • Incubate for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically containing >50 cells) and compare the colony-forming ability of treated cells to the control.

Apoptosis Assays

These assays determine if the observed decrease in cell viability is due to the induction of programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with ICI 216140 at the desired concentrations and for the appropriate time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Caspase Activity Assay:

    • Treat cells with ICI 216140.

    • Lyse the cells and measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a commercially available colorimetric or fluorometric assay kit.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to investigate the effect of ICI 216140 on the key proteins involved in the bombesin receptor signaling pathways.

  • Cell Treatment and Lysis: Treat cells with ICI 216140 for various time points. For pathway analysis, it is often beneficial to stimulate the cells with a bombesin agonist (e.g., GRP) with or without pre-treatment with ICI 216140. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, Bcl-2, Bax).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation status.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, it is recommended to present quantitative data in a clear and structured format.

Assay Parameter Measured Example Data Presentation Interpretation
MTT Assay Cell Viability (%)IC50 value (µM)The concentration at which ICI 216140 inhibits cell proliferation by 50%. A lower IC50 indicates higher potency.
Colony Formation Assay Number of ColoniesBar graph comparing the number of colonies in treated vs. control groups.A significant reduction in colony number indicates inhibition of long-term proliferative capacity.
Flow Cytometry (Annexin V/PI) Percentage of Apoptotic CellsBar graph showing the percentage of early and late apoptotic cells.An increase in the apoptotic cell population suggests that ICI 216140 induces programmed cell death.
Western Blot Protein Expression/PhosphorylationFold change in protein levels relative to control.Changes in the phosphorylation status of key signaling proteins (e.g., decreased p-ERK) confirm the mechanism of action.

Conclusion and Future Directions

N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) is a valuable research tool for elucidating the role of the bombesin/GRP receptor system in the pathophysiology of lung cancer. The protocols outlined in this guide provide a solid foundation for investigating its anti-proliferative and pro-apoptotic effects on lung cancer cells. Further research could explore the in vivo efficacy of ICI 216140 in animal models of lung cancer and investigate its potential in combination with other chemotherapeutic agents or targeted therapies to enhance anti-tumor activity and overcome drug resistance. The continued study of bombesin receptor antagonists like ICI 216140 holds promise for the development of novel and effective treatments for lung cancer.

References

Please note: The following is a consolidated list of references based on the conducted research.

  • Moody, T. W., et al. (2015).
  • Moody, T. W., et al. (2025). Bombesin Receptor Subtype-3 Regulates Tumor Growth by HER2 Tyrosine Phosphorylation in a Reactive Oxygen Species-Dependent Manner in Lung Cancer Cells. International Journal of Molecular Sciences, 26(4), 2345.
  • Moreno, P., et al. (2018). A possible new target in lung-cancer cells: The orphan receptor, bombesin receptor subtype-3. Peptides, 101, 213-226.
  • MedChemExpress. (n.d.). ICI 216140.
  • Sun, R., et al. (2022). Bombesin-drug conjugates in targeted therapy for small cell lung cancer.
  • Edwards, C., et al. (1989). N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue. Life Sciences, 45(17), 1521-1527.
  • Akbar, M. (2021). Bombesin receptor-targeted liposomes for enhanced delivery to lung cancer cells. University of East Anglia.
  • Ciomei, M., et al. (1993). In vitro and in vivo activity of alkylating bombesin receptor antagonists on small cell lung carcinoma. Anticancer Research, 13(1), 75-79.
  • Moody, T. W., et al. (1995). BW2258U89: a GRP receptor antagonist which inhibits small cell lung cancer growth. Life Sciences, 56(7), 521-529.
  • Wu, Q., et al. (2023). Multiple signaling pathways in the frontiers of lung cancer progression. Frontiers in Oncology, 13, 1189916.
  • Jensen, R. T., et al. (2008). International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. Pharmacological Reviews, 60(1), 1-42.
  • Schiavon, E., et al. (2023). Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy: Development of Bombesin-Based Peptide–Drug Conjugates. International Journal of Molecular Sciences, 24(4), 3456.
  • Chen, Y.-L., et al. (2025). First-line immune checkpoint inhibitors plus chemotherapy in Taiwanese patients with extensive-stage small-cell lung cancer.
  • Daiichi Sankyo. (2025).
  • Zhang, X., et al. (2023). Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy. Proceedings of the National Academy of Sciences, 120(6), e2215694120.
  • Llanes, A., et al. (2024). Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide. Frontiers in Chemistry, 12.
  • Frias, C., & Jana, S. (2020). Non-Small-Cell Lung Cancer Signaling Pathways, Metabolism, and PD-1/PD-L1 Antibodies. International Journal of Molecular Sciences, 21(11), 4097.
  • MedChemExpress. (n.d.). GRPR antagonist-1.
  • Varasteh, Z. (2014). Bombesin Antagonists for Targeting Gastrin-Releasing Peptide Receptor-Positive Tumors. Uppsala University.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Bombesin receptors. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
  • Seegobin, K., et al. (2021). Immunotherapy in Non-Small Cell Lung Cancer With Actionable Mutations Other Than EGFR. Frontiers in Oncology, 11, 750657.
  • Brambilla, E., & Gazdar, A. (2009). Pathogenesis of lung cancer signalling pathways: roadmap for therapies.
  • Al-Obeidi, F. A., et al. (2025). Butylated Neuropeptide Antagonist Targeting Hypoxia-Induced GRPR Overexpression in Small Cell Lung Cancer. International Journal of Molecular Sciences, 26(22), 16421.
  • Tomasini, P. (2024).
  • Fernandes, G., et al. (2024). Personalizing Therapy Outcomes through Mitogen-Activated Protein Kinase Pathway Inhibition in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 25(13), 7268.
  • Tanaka, H., et al. (2022). For which lung cancer patients is re-administration of immune checkpoint inhibitors effective?. in vivo, 36(5), 2377-2382.
  • Iqbal, M. Z., et al. (2023). Role of signaling pathways in lung cancer development and advances in targeted therapies (Review). International Journal of Oncology, 63(3), 1-22.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing dose-response curves for ICI 216140 in calcium transient assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting and optimizing cell-based assays for GPCR modulators.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting and optimizing cell-based assays for GPCR modulators.

ICI 216140 is a highly potent, synthetic des-Met peptide analogue that acts as a competitive antagonist at the Gastrin-Releasing Peptide Receptor (GRPR, also known as the BB2 receptor)[1]. While it is an invaluable pharmacological tool for elucidating bombesin/GRP signaling, generating robust, reproducible dose-response curves in calcium transient assays (e.g., FLIPR) requires precise control over assay kinetics, receptor specificity, and stoichiometric ratios.

This technical guide provides a self-validating framework to troubleshoot and optimize your ICI 216140 experiments, ensuring high-fidelity data collection.

Mechanistic Foundation: Causality of the Signal

To optimize the assay, we must first understand the structural causality of the compound and the biological signal. Structurally, ICI 216140 is derived from the C-terminal sequence of bombesin/GRP but lacks the final methionine residue. 2 revealed that this specific deletion of the C-terminal methionine is the critical modification that transforms the peptide from an agonist into an antagonist[2].

GRPR is a Gq/11-coupled GPCR. Upon activation by an endogenous agonist (Bombesin or GRP), the receptor stimulates Phospholipase C (PLC) to hydrolyze PIP2 into IP3 and DAG[1]. IP3 subsequently binds to receptors on the endoplasmic reticulum, mediating the rapid release of intracellular calcium stores[1]. By competitively occupying the GRPR binding pocket, ICI 216140 blocks the initiation of this signaling cascade[1].

GRPR_Signaling ICI ICI 216140 (Antagonist) GRPR GRPR (BB2 Receptor) ICI->GRPR Blocks Agonist Bombesin / GRP (Agonist) Agonist->GRPR Activates Gq Gq/11 Protein GRPR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel

GRPR signaling pathway and the competitive antagonistic blockade by ICI 216140.

Troubleshooting FAQs: Assay Design & Pharmacological Principles

Q1: Why is my calculated IC50 for ICI 216140 much higher than the literature value of ~2 nM? A: This is the most common issue in antagonist assays and usually stems from an incorrect agonist concentration. Because ICI 216140 is a competitive antagonist, its apparent IC50 is mathematically dependent on the concentration of the agonist used to stimulate the calcium transient (dictated by the Cheng-Prusoff equation). If you use a saturating dose of Bombesin (e.g., EC100), you will artificially right-shift the ICI 216140 dose-response curve, making it appear less potent. Scientist's Solution: A self-validating assay requires you to run an agonist dose-response curve first. Calculate the EC80 concentration of Bombesin for your specific cell line and use exactly that concentration to challenge the antagonist in subsequent experiments.

Q2: I am observing an unexpected calcium spike immediately after adding ICI 216140, before the agonist is even added. Is it acting as an agonist? A: Yes, this can occur depending on your cell line's receptor expression profile. While ICI 216140 is a potent antagonist at the GRPR (BB2), pharmacological profiling has demonstrated that3, ICI 216140 can behave as a partial agonist, directly stimulating Ca2+ mobilization[3]. Furthermore, it has been shown to4[4]. Scientist's Solution: Verify the receptor expression profile of your cell line (e.g., via RT-qPCR). If your cells express high levels of NMBR alongside GRPR, the compound will trigger a calcium transient through the off-target receptor. Ensure you are using a cell line that selectively expresses GRPR (BB2).

Q3: My dose-response curve is flat, or the Hill slope is unusually shallow. What is causing this? A: This typically points to compound solubility or non-specific binding issues. ICI 216140 is a highly lipophilic peptide analogue. It can adhere to the walls of untreated polystyrene assay plates or precipitate in aqueous buffers if the DMSO concentration drops too low during serial dilution, reducing the actual free concentration delivered to the cells. Scientist's Solution: Perform all serial dilutions in an assay buffer containing 0.1% BSA (Bovine Serum Albumin) to act as a carrier protein, and strictly use low-binding polypropylene plates for your compound source plates.

Quantitative Data Summary

Understanding the expected pharmacological parameters across different receptor subtypes is crucial for interpreting your calcium transient data.

Receptor TargetLigand / CompoundPrimary ActionExpected Potency (IC50 / EC50)
GRPR (BB2) ICI 216140Competitive Antagonist~2 nM
GRPR (BB2) Bombesin / GRPFull Agonist~1–5 nM
NMBR (BB1) ICI 216140Partial AgonistLower Potency (Varies by expression)
NMBR (BB1) Neuromedin B (NMB)Full Agonist~2–10 nM

Standardized Experimental Protocol: FLIPR Calcium Assay

To ensure a self-validating system, use the following optimized workflow for a 384-well kinetic calcium assay. This protocol is designed to mitigate the artifacts discussed above.

Workflow Step1 1. Cell Plating (GRPR Cells) Step2 2. Dye Loading (Fluo-4 AM, 1h) Step1->Step2 Step3 3. ICI 216140 Pre-incubation Step2->Step3 Step4 4. Agonist Addition (EC80 Bombesin) Step3->Step4 Step5 5. Kinetic Read (Fluorescence) Step4->Step5

Step-by-step experimental workflow for ICI 216140 calcium transient assays.

Step-by-Step Methodology:

  • Cell Preparation: Seed GRPR-expressing cells (e.g., Swiss 3T3 or stably transfected HEK293) in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C to allow for proper adherence and receptor recovery.

  • Dye Loading: Remove the culture media. Add 20 µL/well of calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Note: Probenecid is critical as it inhibits organic anion transporters, preventing the cells from prematurely extruding the dye. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute ICI 216140 (from a 10 mM DMSO stock) in Assay Buffer containing 0.1% BSA. Prepare a 3X final concentration source plate using low-binding polypropylene.

  • Pre-Incubation (Antagonist Binding): Transfer 10 µL of the ICI 216140 dilution series to the assay plate. Incubate for 15-30 minutes at room temperature. This step is mandatory to allow the antagonist to reach equilibrium binding with the GRPR before the agonist is introduced.

  • Agonist Stimulation & Reading: Place the plate in the kinetic plate reader (e.g., FLIPR). Read the baseline fluorescence for 10 seconds to ensure stability. Inject 10 µL of Bombesin (prepared at 4X the predetermined EC80 concentration). Record fluorescence continuously for 3 minutes to capture the peak transient.

  • Data Analysis: Calculate the maximum minus minimum (Max-Min) fluorescence for each well. Plot the normalized response against the log of the ICI 216140 concentration to derive the IC50 using a 4-parameter logistic non-linear regression model.

References

  • Camble R, Cotton R, Dutta AS, et al. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue. Life Sci. 1989;45(17):1521-7. Retrieved from[Link]

  • Ryan RR, Cowan A, et al. Pharmacological profiles of two bombesin analogues in cells transfected with human neuromedin B receptors. Eur J Pharmacol. 1996;306(1-3):307-14. Retrieved from[Link]

  • Ryan RR, Cowan A. Two bombesin analogues discriminate between neuromedin B- and bombesin-induced calcium flux in a lung cancer cell line. J Pharmacol Exp Ther. 1996;277(1):84-90. Retrieved from[Link]

Sources

Optimization

Preventing proteolytic degradation of (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 in cell culture

Welcome to the Technical Support Center for handling ICI 216140 ((CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3), a highly specific[1]. While this synthetic peptide incorporates structural modifications to resist proteol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling ICI 216140 ((CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3), a highly specific[1]. While this synthetic peptide incorporates structural modifications to resist proteolysis, researchers frequently encounter a loss of compound efficacy during in vitro cell culture assays.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your peptide remains stable and your data remains reproducible.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: ICI 216140 was designed to be protease-resistant. Why is it still degrading in my cell culture assays? A: The rational design of ICI 216140 includes an N-terminal isobutyryl group to block aminopeptidases, a D-Ala substitution at position 11 to resist certain endopeptidases, and a C-terminal methylamide (-NHCH3) to prevent carboxypeptidase cleavage[1]. However, it remains highly susceptible to[2]. NEP is a membrane-bound metalloprotease that specifically recognizes hydrophobic amino acid motifs and cleaves the internal His-Leu bond. If your cell line (e.g., PC-3, SCLC, or Swiss 3T3) expresses high levels of CD10, the peptide will be rapidly hydrolyzed into inactive fragments[3].

Q2: How can I effectively inhibit NEP-mediated degradation without interfering with receptor binding? A: The most effective and widely validated approach is the addition of Phosphoramidon , a thermolysin-like metalloproteinase inhibitor[2]. Phosphoramidon specifically blocks the active site of NEP without altering the binding affinity of ICI 216140 to GRPR or NMBR. For broad-spectrum protection, especially in complex media, supplementing with is highly recommended[4].

Q3: Does the choice of cell line or receptor density affect the rate of degradation? A: Yes. The rate of ligand degradation is directly proportional to the expression levels of both the target receptor (GRPR/NMBR) and surface proteases. Cells with internalize and degrade ligands significantly faster[5]. In these high-expressing models, the use of protease inhibitors can reduce degradation by up to 70-100%, restoring the apparent potency of the antagonist[5].

Q4: Should I perform my assays in serum-free media? A: Absolutely. Fetal Bovine Serum (FBS) contains circulating peptidases (including soluble NEP and Angiotensin-Converting Enzyme) that will degrade the peptide before it even reaches the cell surface. Assays should be performed in serum-free media or buffer (e.g., HEPES-buffered saline) supplemented with 0.1% BSA to prevent non-specific plastic binding.

Section 2: Quantitative Data & Inhibitor Selection

To establish a self-validating system, always run a "Protease Inhibitor Control" well in your assays. If the addition of the inhibitors below shifts your IC50 back to the expected low-nanomolar range (e.g., ~2 nM)[1], enzymatic degradation was the confounding variable.

InhibitorTarget ProteaseRecommended Working ConcentrationImpact on ICI 216140 Stability
Phosphoramidon Neutral Endopeptidase (NEP/CD10)1 - 10 µMPrimary defense; completely prevents His-Leu cleavage[2].
Bacitracin General Metalloproteases1 mM (or 1 mg/mL)Broad-spectrum protection in assay buffers[4].
Thiorphan Neutral Endopeptidase (NEP/CD10)1 µMAlternative to Phosphoramidon; highly specific.
Chloroquine Lysosomal Proteases100 µMPrevents intracellular degradation post-internalization[4].

Section 3: Visualizations of Pathways and Workflows

Degradation Mechanism

NEP_Pathway Peptide ICI 216140 (Intact Antagonist) Receptor GRPR / NMBR (Cell Surface) Peptide->Receptor Receptor Binding NEP Neutral Endopeptidase (NEP / CD10) Peptide->NEP Protease Substrate Degradation Inactive Fragments (His-Leu Cleaved) NEP->Degradation Hydrolysis Inhibitor Phosphoramidon (1-10 µM) Inhibitor->NEP Competitive Inhibition

Mechanism of NEP-mediated degradation of ICI 216140 and its prevention by Phosphoramidon.

Experimental Workflow

Protocol_Workflow Step1 1. Cell Preparation Wash GRPR+ cells (e.g., 3T3, PC-3) Switch to Serum-Free Assay Buffer Step2 2. Inhibitor Pre-incubation Add Phosphoramidon (1 µM) + Bacitracin (1 mM) Incubate 15-30 min at 37°C Step1->Step2 Step3 3. Ligand Addition Add ICI 216140 (0.1 - 100 nM) Incubate at 4°C (to block internalization) or 37°C Step2->Step3 Step4 4. Functional Readout Measure Intracellular Ca2+ flux or Radioligand Binding Step3->Step4

Standardized step-by-step workflow for evaluating ICI 216140 in cell culture assays.

Section 4: Standardized Protocol for Receptor Binding / Functional Assays

To ensure trustworthiness and reproducibility, follow this optimized protocol when testing ICI 216140 against bombesin or [6].

Materials Required:

  • Serum-free assay buffer (e.g., DMEM or RPMI supplemented with 25 mM HEPES, pH 7.4, and 0.1% BSA).

  • Phosphoramidon (NEP inhibitor).

  • Bacitracin (General protease inhibitor).

  • Target cells (e.g., BALB 3T3 transfected with GRPR/NMBR, or NCI-H345)[7].

Step-by-Step Methodology:

  • Cell Preparation: Grow cells to 80-90% confluence. Wash the cells twice with warm, serum-free assay buffer to remove any residual FBS-derived proteases. (Causality: Even trace amounts of serum contain highly active peptidases that will skew your IC50).

  • Protease Inhibitor Cocktail Formulation: Prepare a fresh 100X inhibitor cocktail containing 100 µM Phosphoramidon and 100 mM Bacitracin in assay buffer.

  • Pre-incubation (The Critical Step): Add the inhibitor cocktail to the cells to achieve a final concentration of 1 µM Phosphoramidon and 1 mM Bacitracin. Incubate for 15 to 30 minutes at 37°C. (Causality: Pre-incubation ensures that surface-bound CD10/NEP active sites are fully occupied and blocked before the vulnerable peptide is introduced).

  • Peptide Preparation: Reconstitute ICI 216140 in sterile water or 0.1 M acetic acid (if solubility is an issue), then dilute to working concentrations (typically 0.1 nM to 100 nM) in the serum-free assay buffer.

  • Assay Execution: Add the peptide to the cells. If performing a radioligand binding assay, conduct the incubation at 4°C for 2 hours to prevent [8]. If performing a functional assay (e.g., Calcium flux or IP3 generation), proceed at 37°C.

  • Validation: Always include a control group treated with the agonist (e.g., Neuromedin B or Bombesin) alone, and a group with the agonist + inhibitors, to verify that the inhibitors themselves do not artificially alter the baseline signaling[6].

References

  • Camble, R., et al. "N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antagonist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue." Life Sciences, 1989.[Link]

  • Ryan, R. R., et al. "Pharmacological profiles of two bombesin analogues in cells transfected with human neuromedin B receptors." European Journal of Pharmacology, 1993. [Link]

  • Ryan, R. R., et al. "Two bombesin analogues discriminate between neuromedin B- and bombesin-induced calcium flux in a lung cancer cell line." Peptides, 1993.[Link]

  • Benya, R. V., et al. "Effect of gastrin-releasing peptide receptor number on receptor affinity, coupling, degradation, and modulation." Molecular Pharmacology, 1997.[Link]

  • Richter, S., et al. "Metabolically Stabilized 68Ga-NOTA-Bombesin for PET Imaging of Prostate Cancer and Influence of Protease Inhibitor Phosphoramidon." Molecular Pharmaceutics, 2016.[Link]

  • Sunday, M. E., et al. "CD10/neutral endopeptidase 24.11 in developing human fetal lung. Patterns of expression and modulation of peptide-mediated proliferation." Journal of Clinical Investigation, 1992.[Link]

  • Jensen, R. T., et al. "International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states." Pharmacological Reviews, 2008.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Transfection of BALB/3T3 Cells for Bombesin/GRP Receptor Studies

Welcome to the technical support resource for researchers utilizing BALB/3T3 cells in the study of bombesin/gastrin-releasing peptide (BN/GRP) receptor signaling, with a focus on the antagonist ICI 216140. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing BALB/3T3 cells in the study of bombesin/gastrin-releasing peptide (BN/GRP) receptor signaling, with a focus on the antagonist ICI 216140. This guide is designed to provide in-depth, field-proven insights to help you navigate the nuances of transfecting this classic fibroblast cell line and achieve robust, reproducible results.

Foundational Knowledge: Understanding Your Experimental System

Before troubleshooting, it's crucial to understand the components of your system. BALB/3T3 cells are a valuable model, but they have specific characteristics that influence transfection success.[1][2] They are highly sensitive to contact inhibition, meaning their proliferation slows dramatically as they become confluent.[3][4][5] This property is a key consideration for transfection timing.

It is also important to clarify the terminology regarding the "ICI 216140 receptor". ICI 216140 is not a receptor itself, but a potent and specific antagonist for bombesin/gastrin-releasing peptide (BN/GRP) receptors (such as BB1 and BB2).[6] Therefore, a typical experimental goal is to exogenously express a specific BN/GRP receptor subtype in BALB/3T3 cells to study its signaling and how antagonists like ICI 216140 modulate its function.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the experimental planning and execution phases.

Q1: Why are my BALB/3T3 cells difficult to transfect?

BALB/3T3 cells, like many fibroblast lines, can be challenging. Success hinges on optimizing several factors simultaneously: cell health, passage number, confluency at the time of transfection, the quality and quantity of the plasmid DNA, and the ratio of DNA to the transfection reagent.[7][8][9]

Q2: What is the optimal cell confluency for transfecting BALB/3T3 cells?

For most lipid-based transfection reagents, a cell confluency of 70-90% at the time of transfection is recommended.[8][10][11] However, some protocols suggest a lower density of 30-40% may be optimal, particularly for reagents optimized for this cell line.[3] It is critical to perform a pilot experiment to determine the ideal confluency for your specific conditions. Cells should be in the logarithmic growth phase for the best results.[11]

Q3: Does the passage number of my BALB/3T3 cells matter?

Absolutely. It is strongly recommended to use low-passage cells (ideally below 20) for all transfection experiments.[3][8][10] High-passage-number cells can exhibit altered growth rates, morphology, and reduced transfection efficiency.[11] Conversely, some observations suggest that NIH 3T3 cells, a similar line, may transfect better at slightly higher passages (10-40), so consistency is key.[11]

Q4: Can I use antibiotics in my media during transfection?

It is a standard and highly recommended practice to omit antibiotics from the culture medium during the transfection process and for at least 24-48 hours afterward.[3][8] Antibiotics can induce cellular stress, leading to increased cytotoxicity and reduced transfection efficiency.[10]

Q5: How soon can I expect to see expression of my transfected BN/GRP receptor?

For transient transfections using a plasmid, reporter gene expression (like GFP) is typically detectable within 24 hours and often maximal at 40-48 hours post-transfection.[3] Protein expression of your receptor should follow a similar timeline, which can be confirmed by Western blot or functional assays.[12]

In-Depth Troubleshooting Guides

Even with careful planning, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low Transfection Efficiency
Potential Cause Explanation & Recommended Solution
Poor Cell Health Cells should be >90% viable before transfection.[3][10][13] Solution: Use a fresh vial of low-passage cells. Ensure they have recovered fully after thawing and passaging. Test for mycoplasma contamination, which can severely impact cell health and experimental outcomes.[8][13]
Suboptimal Cell Density If cells are too sparse, they may not survive the transfection process. If they are too confluent, their proliferation rate decreases, reducing the uptake of the transfection complex.[14][15] Solution: Perform an optimization experiment by seeding cells at different densities to achieve confluencies ranging from 50% to 90% at the time of transfection.
Incorrect DNA:Reagent Ratio The ratio of plasmid DNA to transfection reagent is the most critical parameter to optimize.[16] An incorrect ratio can lead to inefficient complex formation or toxicity. Solution: Perform a titration experiment. Keeping the amount of DNA constant, vary the volume of the transfection reagent (e.g., ratios of 1:1, 1:2, 1:3 DNA:reagent). Conversely, you can fix the reagent amount and vary the DNA. Analyze both reporter gene expression and cell viability to find the optimal balance.
Poor Quality of Plasmid DNA The purity and integrity of your plasmid DNA are paramount. Contaminants like endotoxins can be highly toxic to cells. Solution: Use a high-quality plasmid purification kit that ensures low endotoxin levels. Verify DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8). Confirm the integrity of the plasmid (i.e., minimal nicking) by running a sample on an agarose gel.[8]
Presence of Serum During Complex Formation Serum proteins can interfere with the formation of DNA-lipid complexes, reducing efficiency.[8][17] Solution: Always form the DNA-reagent complexes in a serum-free medium, such as Opti-MEM™ I Reduced Serum Medium.[3][10] You can then add the complexes to cells cultured in complete, serum-containing medium.
Problem 2: High Cell Death (Cytotoxicity)
Potential Cause Explanation & Recommended Solution
Transfection Reagent Toxicity All transfection reagents induce some level of cellular stress. Excessive amounts are a common cause of cell death. Solution: Reduce the amount of transfection reagent used. Refer to your optimization experiments and choose the lowest concentration that provides high efficiency.[16] Also, consider reducing the exposure time; after 4-6 hours, you can remove the transfection medium and replace it with fresh, complete growth medium.[3][11]
High Concentration of DNA Too much plasmid DNA can trigger cellular toxicity and apoptosis pathways.[16] Solution: Reduce the amount of DNA used per well. A typical starting point for a 24-well plate is 0.5 µg, but this can be optimized downwards.[10]
Expression of a Toxic Protein Overexpression of some membrane receptors can be metabolically stressful for the cell. Solution: If you suspect the BN/GRP receptor itself is causing toxicity, consider using a weaker, constitutive promoter or an inducible expression system to control the level and timing of protein expression.
Sensitive Cells BALB/3T3 cells can be sensitive. The combined stress of the reagent and the foreign DNA can be too much. Solution: Ensure cells are seeded at a slightly higher density to better withstand the process.[3] Confirm that you are using the correct culture medium; for BALB/3T3, Dulbecco's modified Eagle's medium (DMEM) with 10% calf serum (not fetal calf serum) is often recommended to prevent spontaneous transformation and maintain contact inhibition.[5]

Experimental Protocols & Workflows

Visualizing the Experimental Workflow

The following diagram outlines the key stages of a transient transfection experiment in BALB/3T3 cells.

Transfection_Workflow cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_post_tx Phase 3: Post-Transfection cluster_analysis Phase 4: Analysis Seed Seed BALB/3T3 Cells Incubate Incubate 12-24h (Target Confluency: 70-90%) Seed->Incubate Prepare_DNA Prepare DNA & Reagent in Serum-Free Medium Incubate->Prepare_DNA Complex Form DNA-Reagent Complexes (Incubate 15-30 min) Prepare_DNA->Complex Add_Complex Add Complexes to Cells Complex->Add_Complex Incubate_Tx Incubate 4-6h Add_Complex->Incubate_Tx Change_Medium Change to Fresh Growth Medium Incubate_Tx->Change_Medium Incubate_Post Incubate 24-48h for Expression Change_Medium->Incubate_Post Assay_Efficiency Assess Efficiency (e.g., GFP) Incubate_Post->Assay_Efficiency Functional_Assay Functional Assay (e.g., Calcium signaling with ICI 216140) Incubate_Post->Functional_Assay

Caption: A typical workflow for transient transfection of BALB/3T3 cells.

Protocol 4.1: Culturing and Passaging BALB/3T3 Cells
  • Critical Consideration: Never allow BALB/3T3 cultures to become 100% confluent. This helps maintain their sensitivity to contact inhibition.[5] Subculture at high dilutions when they reach 80-90% confluency.

  • Medium: Prepare complete growth medium: DMEM supplemented with 10% calf serum and 4 mM L-glutamine.[5]

  • Aspiration: Once cells reach the desired confluency, aspirate the old medium.

  • Washing: Gently wash the cell monolayer once with phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺.

  • Dissociation: Add a minimal volume of Trypsin-EDTA solution to cover the cell layer (e.g., 1 mL for a T-75 flask). Incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralization: Add 5-10 volumes of complete growth medium to the flask to neutralize the trypsin.

  • Reseeding: Gently pipette the cell suspension to create a single-cell suspension. Transfer an appropriate aliquot to a new flask containing fresh, pre-warmed medium. A split ratio of 1:5 to 1:10 is typical.

  • Incubation: Incubate at 37°C in a 5% CO₂ incubator.

Protocol 4.2: Lipid-Based Plasmid Transfection (24-Well Plate Format)

This protocol provides a starting point. Optimization is essential.

  • Cell Seeding: The day before transfection, seed 20,000-40,000 BALB/3T3 cells per well in 0.5 mL of complete growth medium without antibiotics.[3][10] This should result in 70-90% confluency the next day.

  • Complex Formation (per well):

    • Tube A (DNA): In a sterile microfuge tube, dilute 0.5 µg of your BN/GRP receptor plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM™). Mix gently.

    • Tube B (Reagent): In a separate tube, dilute 0.5-1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine®) into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add the contents of Tube A to Tube B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow complexes to form.[10][12]

  • Transfection: Add the 100 µL of DNA-reagent complex drop-wise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Return the plate to the 37°C, 5% CO₂ incubator for 4-6 hours.

  • Medium Change: After the initial incubation, aspirate the medium containing the transfection complexes and replace it with 0.5 mL of fresh, pre-warmed complete growth medium (with serum, without antibiotics).

  • Expression: Incubate for an additional 24-48 hours before proceeding with your analysis.

Protocol 4.3: Electroporation of BALB/3T3 Cells

Electroporation can be effective for cells that are difficult to transfect with lipid reagents.[14][18] Parameters must be optimized for your specific electroporator.

  • Cell Preparation: Harvest cells that are in the logarithmic growth phase. Count them and wash once in PBS, then once in the electroporation buffer.

  • Resuspension: Resuspend 1-3 x 10⁶ cells in 80-100 µL of electroporation buffer.[18]

  • DNA Addition: Add 5 µg of high-purity plasmid DNA to the cell suspension.[18]

  • Electroporation: Transfer the cell/DNA mixture to a 2 mm gap electroporation cuvette. Apply the electrical pulse using optimized settings (see table below for starting points).

  • Recovery: Immediately after the pulse, add 0.5 mL of pre-warmed complete growth medium to the cuvette, gently resuspend the cells, and transfer them to a culture dish containing fresh medium.

  • Incubation: Incubate at 37°C, 5% CO₂. Change the medium after 24 hours and assay for expression at 48-72 hours.

Data Tables for Quick Reference

Table 1: Recommended Optimization Ranges for Lipid-Based Transfection (24-Well Plate)
ParameterStarting PointOptimization RangeKey Consideration
Cells per Well 30,00020,000 - 50,000Aim for 70-90% confluency at time of transfection.
DNA per Well 0.5 µg0.25 - 1.0 µgHigh amounts can increase cytotoxicity.[16]
Reagent per Well 1.0 µL0.5 - 2.0 µLTitrate against a fixed DNA amount.
DNA (µg) to Reagent (µL) Ratio 1:21:1 - 1:4This ratio is often the most critical parameter.[16]
Complex Incubation Time 20 min15 - 30 minAllows for proper complex formation.[12]
Table 2: Starting Parameters for Electroporation of BALB/3T3 Cells
ParameterSettingReference
Cuvette Gap Width 2 mm[18]
Voltage (Square Wave) 200 V[18]
Pulse Time 20 ms[18]
Number of Pulses 1[18]
Cell Density 1-3 x 10⁶ cells[18]
DNA Amount 5 µg[18]

Note: These are starting points. Optimal conditions vary significantly between electroporation devices.

BN/GRP Receptor Signaling Pathway

Understanding the downstream effects of your transfected receptor is key to designing functional assays. BN/GRP receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades, including the MAPK pathway.[19][20] The antagonist ICI 216140 works by preventing the initial ligand binding and receptor activation.

GRP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand_node ligand_node receptor_node receptor_node gprotein_node gprotein_node enzyme_node enzyme_node pathway_node pathway_node antagonist_node antagonist_node Receptor BN/GRP Receptor (Transfected) G_Protein Gαq/11 Receptor->G_Protein Activates Bombesin Bombesin / GRP (Agonist) Bombesin->Receptor Activates ICI216140 ICI 216140 (Antagonist) ICI216140->Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway (e.g., ERK) Ca_PKC->MAPK Response Cellular Response (e.g., Proliferation) MAPK->Response

Caption: Simplified signaling of the BN/GRP receptor and the inhibitory action of ICI 216140.

References

  • BALB/3T3 clone A31 Cell Avalanche® Transfection Reagent - EZ Biosystems. (n.d.). EZ Biosystems. [Link]

  • BALB/3T3 clone A31 Avalanche® Transfection Reagent - EZ Biosystems. (n.d.). EZ Biosystems. [Link]

  • BALB/3T3 Transfection Kit (Embryonic Fibroblasts) - Altogen Biosystems. (n.d.). Altogen Biosystems. [Link]

  • Electroporation protocol for 3T3 cells. (2008). Protean s.r.o. [Link]

  • Altogen Biosystems In Vitro BALB/3T3 Transfection Tutorial. (2019, March 15). YouTube. [Link]

  • Smith, H. S., Hackett, A. J., Springer, E. L., & Riggs, J. (1973). Studies on Morphological Transformation of BALB/3T3-Derived Clones by Murine Leukemia Virus. Journal of the National Cancer Institute, 50(1), 155–161. [Link]

  • Smith, H. S., Hackett, A. J., Springer, E. L., & Riggs, J. L. (1973). Studies on morphological transformation of BALB/3T3-derived clones by murine leukemia virus. Journal of the National Cancer Institute, 50(1), 155–161. [Link]

  • DNA Transfection Troubleshooting. (n.d.). GenScript. [Link]

  • How can I transfect Balb/3T3 cell line with human cells? (2019, March 14). ResearchGate. [Link]

  • Rose, J. K. (2003). Optimization of transfection. Current protocols in cell biology, Chapter 20, Unit 20.7. [Link]

  • Troubleshooting Low Transfection Rates in Primary Cells. (2025, April 29). Patsnap Synapse. [Link]

  • Low Transfection Efficiency? 5 Points You May Not Have Considered. (2018, June 28). Cellix. [Link]

  • Recommended protocol for the BALB/c 3T3 cell transformation assay. (2026, February 7). ResearchGate. [Link]

  • Sasaki, K., Bohnenberger, S., Hayashi, K., Kunkelmann, T., Muramatsu, D., Phrakonkham, P., ... Umeda, M. (2012). Recommended protocol for the BALB/c 3T3 cell transformation assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 744(1), 30–35. [Link]

  • Camble, R., Cotton, R., Dutta, A. S., Garner, A., Hayward, C. F., Keech, E., & Tordoff, A. F. (1989). N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antagonist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue. Life sciences, 45(17), 1521–1527. [Link]

  • Schäfer, R., Griegel, S., Dubbert, M. A., & Willecke, K. (1985). Unstable transformation of mouse 3T3 cells by transfection with DNA from normal human lymphocytes. Molecular and cellular biology, 5(12), 3617–3620. [Link]

  • Common Issues in Cell Transfection. (2025, January 17). Procell. [Link]

  • BALB/3T3 clone A31 - BCRJ - Cell Line. (n.d.). BCRJ. [Link]

  • Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency. (2025, June 3). Elabscience. [Link]

  • Transfection Optimization for Improved Efficiency and Performance. (2014, March 10). Cell Culture Dish. [Link]

  • Protocol 174 Electro Cell Manipulator™. (n.d.). BTX Online. [Link]

  • Ingenio® Electroporation Kits and Solutions - Mirus Bio Quick Reference Protocol (QRP). (n.d.). Mirus Bio. [Link]

  • NHEK & 3T3 - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.). IIVS. [Link]

  • Two-stage BALB/c 3T3 cell transformation assay protocol. The assay... (n.d.). ResearchGate. [Link]

  • Schäfer, R., Griegel, S., Dubbert, M. A., & Willecke, K. (1985). Unstable transformation of mouse 3T3 cells by transfection with DNA from normal human lymphocytes. Molecular and Cellular Biology, 5(12), 3617–3620. [Link]

  • NIH3T3 Transfection. (n.d.). Altogen. [Link]

  • Börjesson, A. E., Windahl, S. H., Lagerquist, M. K., Engdahl, C., Frenkel, B., Movérare-Skrtic, S., ... & Ohlsson, C. (2011). The estrogen receptor antagonist ICI 182,780 can act both as an agonist and an inverse agonist in the skeleton of female mice. Proceedings of the National Academy of Sciences, 108(23), 9592-9597. [Link]

  • Nava, P., Kamekura, S., Quirós, M., & Caplan, M. J. (2014). IFNγ-induced suppression of β-catenin signaling: evidence for roles of Akt and 14.3.3ζ. Molecular biology of the cell, 25(19), 2936-2947. [Link]

  • Polakiewicz, R. D., Schieferl, S. M., Gingras, K., & Comb, M. J. (1998). A mitogen-activated protein kinase pathway is required for mu-opioid receptor desensitization. Journal of Biological Chemistry, 273(20), 12402-12406. [Link]

  • Staton, P. C., Hatcher, J. P., Walker, D. J., Morrison, A. D., Shapland, E. M., Hughes, J. P., ... & Billinton, A. (2008). The putative cannabinoid receptor GPR55 is a novel lysophosphatidylinositol receptor. Journal of Biological Chemistry, 283(49), 34070-34077. [Link]

  • Stebbins, J. L., De, S. K., Machleidt, T., Becattini, B., Frelin, L., Rossi, F., ... & Pellecchia, M. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Proceedings of the National Academy of Sciences, 105(43), 16809-16813. [Link]

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Reference Data & Comparative Studies

Validation

Comparing (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 vs DPDM-bombesin ethylamide receptor affinity

Executive Summary The mammalian bombesin (BN) receptor family primarily consists of the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1). Developing selective modulators for these G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mammalian bombesin (BN) receptor family primarily consists of the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1). Developing selective modulators for these G protein-coupled receptors (GPCRs) is critical for oncology and metabolic research. A canonical structural modification used to convert BN/GRP agonists into antagonists is the deletion of the C-terminal methionine (des-Met14).

This guide objectively compares two prominent des-Met analogues: ICI 216140 ((CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3) and DPDM-bombesin ethylamide ([D-Phe6,des-Met14]bombesin(6-14) ethylamide), analyzing their divergent pharmacological behaviors across different cellular contexts.

Structural Rationale & Chemical Profiles

Native bombesin strictly requires its C-terminal methionine for signal transduction, though this residue is not necessary for receptor binding. Truncating it yields high-affinity competitive antagonists.

  • ICI 216140 : An N-isobutyryl derivative of the C-terminal fragment lacking the final methionine. It acts as a potent competitive antagonist at the GRPR, reducing BN-stimulated pancreatic amylase secretion to basal levels[1], as detailed in.

  • DPDM-BN EA : Features a D-Phe substitution at position 6 and an ethylamide modification at the C-terminus. It similarly functions as a robust competitive antagonist at the GRPR[2].

Pharmacological Divergence at the Neuromedin B Receptor (NMBR)

While both compounds are reliable GRPR antagonists, their behavior at the NMBR is highly context-dependent, illustrating the critical impact of receptor density on pharmacological profiling[3].

  • Native Expression (NCI-H345 SCLC cells) : In small cell lung cancer lines expressing native levels of NMBR, both ICI 216140 and DPDM-BN EA act as non-competitive antagonists against NMB-stimulated Ca2+ transients[2], as shown in .

  • Overexpression Models (Transfected BALB 3T3 cells) : Paradoxically, when human NMB receptors are overexpressed, both compounds behave as partial agonists. They actively stimulate Ca2+ mobilization and [3H]arachidonate release[3], as demonstrated in .

Mechanistic Causality : This divergence is a classic manifestation of "receptor reserve." In overexpression systems, the high density of receptors allows even weak partial agonists to achieve sufficient active-state receptor conformations to trigger the Gq/11-PLC signaling cascade, converting an apparent antagonist into an agonist.

Quantitative Performance Comparison

In direct comparative assays measuring [3H]arachidonate release in NMBR-transfected cells, ICI 216140 was found to be less potent and less efficacious than DPDM-BN EA[3].

ParameterICI 216140DPDM-Bombesin Ethylamide
Chemical Sequence (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3[D-Phe6,des-Met14]bombesin(6-14) ethylamide
GRPR (BB2) Activity Competitive Antagonist (IC50 ~ 2 nM)Competitive Antagonist
NMBR Activity (Native) Non-competitive AntagonistNon-competitive Antagonist
NMBR Activity (Overexpressed) Partial AgonistPartial Agonist
Relative Agonist Potency (NMBR) LowerHigher
Relative Agonist Efficacy (NMBR) LowerHigher
Signaling Pathway Visualization

ReceptorSignaling ICI ICI 216140 GRPR GRP Receptor (BB2) ICI->GRPR Competitive Antagonist NMBR_Nat NMB Receptor (Native) ICI->NMBR_Nat Non-competitive Antagonist NMBR_Over NMB Receptor (Overexpressed) ICI->NMBR_Over Partial Agonist DPDM DPDM-BN EA DPDM->GRPR Competitive Antagonist DPDM->NMBR_Nat Non-competitive Antagonist DPDM->NMBR_Over Partial Agonist Gq Gq/11 Coupling NMBR_Over->Gq PLC Phospholipase C Gq->PLC Ca Ca2+ Mobilization PLC->Ca AA Arachidonate Release PLC->AA

Fig 1: Differential pharmacological behavior of ICI 216140 and DPDM-BN EA across receptor types.

Validated Experimental Methodologies

To accurately profile these peptide analogues and avoid false-positive agonist readouts, the following self-validating protocols are recommended[3].

A. Intracellular Calcium ([Ca2+]i) Mobilization Assay (Ratiometric Imaging)
  • Step 1: Dye Loading. Incubate cells with 2 μM Fura-2 AM for 45 minutes at 37°C.

    • Causality: Fura-2 AM is uncharged and cell-permeable. Once inside, endogenous esterases cleave the acetoxymethyl (AM) esters, trapping the active, Ca2+-sensitive fluorophore in the cytosol.

  • Step 2: Ratiometric Measurement. Excite cells alternately at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), capturing emission at 510 nm.

    • Causality: Calculating the 340/380 ratio normalizes the fluorescence signal. This eliminates artifacts caused by uneven dye loading, variations in cell thickness, or photobleaching, ensuring the readout strictly reflects true [Ca2+]i fluctuations.

  • Step 3: Self-Validation (Pharmacological Blockade). Pre-treat a control cohort with BIM 23042 (a selective NMBR antagonist) prior to adding ICI 216140 or DPDM-BN EA[4].

    • Causality: If the Ca2+ spike induced by the analogues in overexpressed cells is abolished by BIM 23042, it confirms the signal is strictly NMBR-mediated and not an off-target artifact.

B. [3H]Arachidonic Acid Release Assay
  • Step 1: Metabolic Labeling. Incubate cells with 0.5 μCi/ml [3H]arachidonic acid for 18-24 hours.

    • Causality: This extended incubation allows the radiolabeled fatty acid to be fully incorporated into membrane phospholipids, establishing a stable baseline pool for release upon Phospholipase A2 (PLA2) activation.

  • Step 2: Ligand Stimulation. Wash cells with buffer containing 0.1% fatty acid-free Bovine Serum Albumin (BSA), then stimulate with the peptide analogues.

    • Causality: BSA acts as an extracellular "lipid sink." It binds the highly hydrophobic [3H]arachidonic acid as it is released into the media, preventing it from reincorporating into the cell membrane and ensuring accurate quantification.

  • Step 3: Data Normalization. Measure radioactivity in both the supernatant and the cell lysate via liquid scintillation counting.

    • Causality: Calculating fractional release (Supernatant / (Supernatant + Lysate)) inherently normalizes the data against well-to-well variations in initial cell seeding density and labeling efficiency, creating a self-correcting dataset.

References
  • Title : N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antagonist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue. Source : Life Sciences (1989) URL : [Link]

  • Title : Two bombesin analogues discriminate between neuromedin B- and bombesin-induced calcium flux in a lung cancer cell line. Source : Journal of Pharmacology and Experimental Therapeutics (1992) URL : [Link]

  • Title : Pharmacological profiles of two bombesin analogues in cells transfected with human neuromedin B receptors. Source : European Journal of Pharmacology (1996) URL :[Link]

Sources

Comparative

A Comparative Guide to Neuromedin B Receptor Antagonists: ICI 216140 vs. BIM 23042

For Researchers, Scientists, and Drug Development Professionals In the landscape of bombesin-related peptide research, the selective antagonism of the neuromedin B receptor (NMBR) presents a significant area of investiga...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bombesin-related peptide research, the selective antagonism of the neuromedin B receptor (NMBR) presents a significant area of investigation for potential therapeutic interventions in oncology, neuroscience, and metabolic disorders. This guide provides an in-depth, objective comparison of two compounds that have been evaluated in the context of bombesin receptor antagonism: ICI 216140 and BIM 23042. While both have been investigated for their effects on bombesin receptor signaling, their selectivity profiles exhibit crucial differences that are critical for experimental design and interpretation.

Introduction to Neuromedin B and its Receptor

Neuromedin B (NMB) is a mammalian bombesin-like peptide that exerts its physiological effects through the high-affinity G protein-coupled receptor, the neuromedin B receptor (NMBR), also known as BB1. The bombesin family of receptors also includes the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3).[1] NMBR activation triggers a cascade of intracellular signaling events, primarily through Gq-alpha subunits, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[2][3] This signaling pathway is implicated in a variety of physiological processes, including smooth muscle contraction, secretion, and cell growth.[2] Given the role of NMBR in pathophysiology, selective antagonists are invaluable tools for dissecting its functions and for potential therapeutic development.

At a Glance: Key Differentiators

FeatureICI 216140BIM 23042
Primary Target Gastrin-Releasing Peptide Receptor (GRPR/BB2)Neuromedin B Receptor (NMBR/BB1)
Receptor Selectivity Potent GRPR antagonistSelective NMBR antagonist
Chemical Class Peptide analogueSomatostatin octapeptide analogue
Reported Potency IC50 ~ 2 nM for GRPR[4][5]Ki = 216 nM for NMBR[6]

Delving into the Molecular Profiles

BIM 23042: A Selective NMBR Antagonist

BIM 23042 is a synthetic somatostatin octapeptide analogue that has been characterized as a selective antagonist of the neuromedin B receptor.[6][7]

Chemical Properties:

  • Molecular Formula: C63H73N11O9S2

  • Molecular Weight: 1192.46 g/mol

  • Structure: A cyclic peptide with a disulfide bridge.[6]

Receptor Binding and Functional Activity:

Experimental data consistently demonstrate the selectivity of BIM 23042 for NMBR over GRPR.

ReceptorBinding Affinity (Ki)Reference
NMBR (BB1) 216 nM[6]
GRPR (BB2) 18,264 nM[6]

This significant difference in binding affinity underscores its utility as a selective tool for studying NMBR-mediated processes. Functionally, BIM 23042 has been shown to inhibit NMB-induced intracellular calcium release, a hallmark of NMBR activation.[7][8]

ICI 216140: A Potent GRPR Antagonist

Contrary to the initial premise of being a selective NMBR antagonist, the available scientific literature robustly characterizes ICI 216140 as a potent antagonist of the gastrin-releasing peptide receptor (GRPR).[4][5]

Chemical Properties:

  • Chemical Name: N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe[5]

  • Structure: A C-terminally modified peptide analogue.

Receptor Binding and Functional Activity:

ICI 216140 was developed as a potent antagonist for the GRPR, with reported antagonist activity in the low nanomolar range.

ReceptorAntagonist Potency (IC50)Reference
GRPR (BB2) ~ 2 nM[4][5]

While it has been shown to antagonize NMB-stimulated calcium transients, it does so in a noncompetitive manner, which differs from its competitive inhibition of bombesin-induced responses at the GRPR.[9] This suggests a different and potentially less specific interaction with the NMBR. Therefore, its use as a selective NMBR antagonist is not supported by the available data.

Signaling Pathways and Antagonist Intervention

The activation of NMBR by its endogenous ligand, neuromedin B, initiates a well-defined signaling cascade. The binding of NMB to NMBR leads to the activation of a heterotrimeric G-protein, specifically the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates many of the downstream effects of NMBR activation. Selective antagonists like BIM 23042 competitively bind to the NMBR, preventing NMB from binding and thereby inhibiting this entire signaling cascade.

NMBR_Signaling_Pathway NMB Neuromedin B (NMB) NMBR Neuromedin B Receptor (NMBR/BB1) NMB->NMBR Binds Gq Gq Protein NMBR->Gq Activates BIM23042 BIM 23042 BIM23042->NMBR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates

Caption: NMBR signaling pathway and the inhibitory action of BIM 23042.

Experimental Protocols for Antagonist Characterization

The determination of antagonist affinity and potency is crucial for the validation of selective compounds. The following are standard in vitro assays used in the field.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NMBR.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NMBR Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubate Radioligand Prepare radiolabeled NMB (e.g., ¹²⁵I-NMB) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound (e.g., BIM 23042) Test_Compound->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using a gamma counter Wash->Count Plot Plot % inhibition vs. compound concentration Count->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the NMBR in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMB analogue (e.g., [¹²⁵I]-NMB), and varying concentrations of the unlabeled test compound (e.g., BIM 23042 or ICI 216140).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To determine the functional potency (IC50) of an antagonist in blocking NMB-induced calcium signaling.

Workflow Diagram:

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Culture cells expressing NMBR in a multi-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Pre_incubation Pre-incubate cells with varying concentrations of the antagonist Dye_Loading->Pre_incubation Agonist_Addition Add a fixed concentration of NMB to stimulate the cells Pre_incubation->Agonist_Addition Measure_Fluorescence Measure the change in fluorescence over time using a plate reader Agonist_Addition->Measure_Fluorescence Plot_Response Plot the peak fluorescence response vs. antagonist concentration Measure_Fluorescence->Plot_Response Calculate_IC50 Calculate the IC₅₀ value Plot_Response->Calculate_IC50

Caption: Workflow for a calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells endogenously or recombinantly expressing NMBR in a multi-well plate.[10]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[10]

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist (BIM 23042 or ICI 216140) for a specified time.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and add a fixed concentration of NMB to all wells simultaneously to stimulate the receptor.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the response against the antagonist concentration to determine the IC50 value for the inhibition of the NMB-induced calcium signal.

Conclusion and Recommendations

The selection of an appropriate antagonist is paramount for the success and validity of research into NMBR signaling. Based on the available evidence:

  • BIM 23042 is a well-characterized, selective antagonist for the neuromedin B receptor (NMBR/BB1) . Its high selectivity over the GRPR makes it a suitable tool for investigating NMBR-specific pathways and functions.

  • ICI 216140 is a potent antagonist of the gastrin-releasing peptide receptor (GRPR/BB2) . While it may show some activity at the NMBR, it is not selective and its mechanism of action at this receptor appears to be different. Therefore, it is not recommended for studies where selective NMBR antagonism is required.

For researchers aiming to specifically dissect the roles of the neuromedin B receptor, BIM 23042 is the more appropriate and scientifically validated choice. Careful consideration of the selectivity profiles of these and other pharmacological tools is essential for generating robust and reproducible data in the field of bombesin receptor research.

References

  • Camble, R., et al. (1989). N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue. Life Sciences, 45(17), 1521–1527.
  • Jensen, R. T., et al. (2008). International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. Pharmacological Reviews, 60(1), 1–42.
  • Zhou, W., et al. (2010). Pharmacological characterization of a selective agonist for Bombesin Receptor Subtype - 3.
  • Ryan, R. R., et al. (1995). Two bombesin analogues discriminate between neuromedin B- and bombesin-induced calcium flux in a lung cancer cell line. The Journal of Pharmacology and Experimental Therapeutics, 273(2), 743–750.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved March 27, 2026, from [Link]

  • He, L., et al. (2011). Neuromedin B receptor antagonist suppresses tumor angiogenesis and tumor growth in vitro and in vivo. Cancer Letters, 312(1), 117–127.
  • Parsons, A. D., et al. (2012). A novel class of amino-alkyl-cyclohexanes as NMDA receptor antagonists neuroprotection and BBB penetration in vitro. Bioorganic & Medicinal Chemistry Letters, 22(12), 4064–4068.
  • Innoprot. (n.d.). BB2 Bombesin Receptor Assay. Retrieved March 27, 2026, from [Link]

  • Strange, P. G. (2002). Radioligand Binding Studies. In Methods in Molecular Biology (pp. 131–143). Humana Press.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 262(3), 841–848.
  • Grimwood, S., et al. (2005). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 48(6), 849–860.
  • Di Cesare, M. L., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One, 16(3), e0248423.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 27, 2026, from [Link]

  • InnoSer. (2025, November 30). In vitro neurology assays. Retrieved March 27, 2026, from [Link]

  • Aprikian, A. G., et al. (1997). Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells. The Journal of Urology, 158(2), 645–650.
  • Mantey, S. A., et al. (2013). Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors. The Journal of Pharmacology and Experimental Therapeutics, 347(1), 158–171.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved March 27, 2026, from [Link]

  • de la Torre, B. G., et al. (2020). New Insights into the Stereochemical Requirements of the Bombesin BB1 Receptor Antagonists Binding. Molecules, 25(16), 3717.
  • Jin, J., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Journal of Pharmacological and Toxicological Methods, 85, 45–52.
  • Breeman, W. A., et al. (2005). Species differences of bombesin analog interactions with GRP-R define the choice of animal models in the development of GRP-R-targeting drugs. The Journal of Nuclear Medicine, 46(5), 856–865.
  • Tovey, S. C., & Willars, G. B. (2014). Ca2+ mobilization assays in GPCR drug discovery. In Methods in Molecular Biology (pp. 225–237). Humana Press.

Sources

Validation

Comparative Guide: des-Met-Bombesin Analogues vs. Truncated GRP Antagonists for GRPR-Targeted Theranostics

Executive Summary The Gastrin-Releasing Peptide Receptor (GRPR) is heavily overexpressed in several human malignancies, most notably prostate and breast cancers[1]. Historically, radiolabeled bombesin (BBN) agonists were...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Gastrin-Releasing Peptide Receptor (GRPR) is heavily overexpressed in several human malignancies, most notably prostate and breast cancers[1]. Historically, radiolabeled bombesin (BBN) agonists were the gold standard for tumor targeting. However, the field has experienced a paradigm shift towards GRPR antagonists. Antagonists offer superior tumor-to-background ratios, do not trigger adverse physiological responses (such as gastrointestinal motility issues), and exhibit higher membrane retention despite poor cellular internalization[2].

This guide provides an objective, data-driven comparison of two leading classes of GRPR antagonists: des-Met-bombesin analogues (e.g., NeoBOMB1) and truncated GRP antagonists (e.g., RM2, JMV594, RC-3095).

Mechanistic Causality: Why Antagonists over Agonists?

To understand the structural design of these peptides, one must first understand the causality of receptor activation. Agonists bind to GRPR, trigger the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling cascade, and rapidly internalize into the cell[3]. While internalization was once thought necessary for radiotracer retention, it inherently causes receptor downregulation and systemic side effects[1].

Conversely, deleting the C-terminal methionine (Met14) from the BBN sequence or substituting it with statine/pseudopeptide bonds abolishes intrinsic agonist efficacy[]. These antagonists bind to GRPR with high affinity but arrest the receptor in an inactive state. Because they do not internalize efficiently, they remain bound to the dense population of surface receptors, yielding sustained tumor signals and faster clearance from physiological GRPR-expressing organs[5].

GRPR_Mechanism Antagonist GRPR Antagonist (des-Met / Truncated GRP) Receptor GRP Receptor (Tumor Cell Membrane) Antagonist->Receptor Binds High Affinity Agonist GRPR Agonist (Native BBN/GRP) Agonist->Receptor Binds High Affinity Blockade Receptor Blockade (No Internalization) Receptor->Blockade Antagonist Pathway Activation Receptor Activation (Rapid Internalization) Receptor->Activation Agonist Pathway Imaging High Membrane Retention (PET/SPECT/Therapy) Blockade->Imaging Sustained Signal Signaling PLC/PKC Pathway Ca2+ Release Activation->Signaling Triggers SideEffects Adverse GI Effects Receptor Downregulation Signaling->SideEffects Causes

Figure 1: Mechanistic divergence of GRPR antagonists vs. agonists in tumor targeting.

Structural Divergence: des-Met-Bombesin vs. Truncated GRP

Class A: des-Met-Bombesin Analogues

These compounds are derived by truncating the native BBN sequence and modifying the C-terminus. A prime example is NeoBOMB1 (DOTA-AMA-DGA-[D-Phe6-His12-NHCH[CH(CH3)2]2]-BBN(6–14))[6].

  • Design Logic: The D-Phe6 substitution increases enzymatic stability, while the modified C-terminal Leu13-derivative lacks the critical Met14 residue[6]. This structural tweak prevents receptor activation while preserving nanomolar affinity (IC50 ~1.5 - 2.2 nM)[7].

Class B: Truncated GRP Antagonists

This class utilizes statine (Sta) or pseudopeptide substitutions to disrupt the peptide backbone's ability to activate the receptor.

  • Design Logic: RM2 is a prominent statine-based antagonist (DOTA-Pip5-D-Phe6-Gln7-Trp8-Ala9-Val10-Gly11-His12-Sta13-Leu14-NH2)[8]. Its precursor, JMV594 , relies on a similar statine backbone (H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2)[9]. RC-3095 is another truncated pseudopeptide GRPR antagonist used extensively to block GRP-evoked pathways in non-radioactive assays[10].

Quantitative Performance Comparison

The following table synthesizes the binding affinities and pharmacokinetic hallmarks of the leading antagonists.

AntagonistClassTarget ReceptorIC50 (nM)Key Pharmacokinetic Feature
NeoBOMB1 des-Met-BBN AnalogueGRPR1.5 - 2.2High absolute tumor uptake; prolonged pancreas retention[2][7].
RM2 Truncated GRP (Statine)GRPR1.4 - 7.7High tumor uptake; highly favorable rapid washout from the pancreas[2][11].
JMV594 Truncated GRP (Statine)GRPR1.3 - 5.6Excellent tumor targeting; foundational precursor to RM2[9].
RC-3095 Truncated GRP (Pseudopeptide)GRPR~30.0Inhibits GRP binding; primarily used in in vivo blocking/inflammatory models[10].

Note: While both NeoBOMB1 and RM2 show exceptional tumor targeting, RM2 demonstrates a significantly faster pancreas half-life, which is critical for minimizing dose-limiting toxicity during Lutetium-177 radioligand therapy[2].

Self-Validating Experimental Protocols

To objectively evaluate these antagonists, researchers must employ self-validating assay systems. The following protocols detail the standard methodologies for benchmarking GRPR antagonists.

Protocol 1: In Vitro Competitive Binding Assay (IC50 Determination)
  • Causality: PC-3 (human prostate adenocarcinoma) or T-47D (breast cancer) cells are selected due to their constitutive, high-density GRPR expression[11].[125I-Tyr4]BBN is used as the radioligand because its well-characterized agonist properties provide a reliable, high-affinity baseline for displacement[12].

  • Step-by-Step Workflow:

    • Seed PC-3 cells in 24-well plates (approx. 2 × 10^5 cells/well) and incubate overnight to allow adherence[11].

    • Prepare increasing concentrations (0.1 pM to 1 μM) of the unlabeled antagonist (e.g., natGa-NeoBOMB1 or natGa-RM2).

    • Co-incubate cells with 50 pM of [125I-Tyr4]BBN and the antagonist dilutions in binding buffer at 22°C for 1 hour[12].

    • Self-Validation Step: Include a control well with no antagonist (to measure total binding) and a well with 1 μM cold native BBN (to measure non-specific binding).

    • Wash cells with ice-cold PBS to halt binding, lyse with 1N NaOH, and measure radioactivity using a gamma counter.

    • Calculate the IC50 using non-linear regression (one-site competitive binding model)[2].

Protocol 2: In Vivo Biodistribution and Specificity Validation
  • Causality: Evaluating the pharmacokinetic profile requires an in vivo model to assess tumor uptake versus clearance from the pancreas (a physiologically GRPR-rich organ). Co-injection with an excess of unlabeled peptide acts as an internal negative control, proving that tumor uptake is strictly receptor-mediated[11].

  • Step-by-Step Workflow:

    • Inoculate athymic nude mice subcutaneously with 1 × 10^7 PC-3 cells. Allow tumors to reach ~100-200 mm^3[5].

    • Inject the radiolabeled antagonist (e.g., [68Ga]Ga-RM2 or [67Ga]NeoBOMB1) via the tail vein.

    • Self-Validation Step (Blocking Group): Co-inject a separate cohort with the radiotracer plus a 100-fold molar excess of the unlabeled antagonist[11].

    • Euthanize mice at predetermined time points (e.g., 1h, 4h, 24h p.i.). Excise, weigh, and count the tumor, pancreas, blood, and kidneys in a gamma counter.

    • Express data as a percentage of injected activity per gram of tissue (%IA/g). A significant reduction of signal in the blocking group confirms GRPR specificity[11].

Workflow Synthesis 1. Peptide Synthesis & Radiolabeling (e.g., 68Ga-DOTA-RM2) InVitro 2. In Vitro Assays (PC-3 / T-47D Cells) Synthesis->InVitro IC50 Competitive Binding (IC50) vs[125I-Tyr4]BBN InVitro->IC50 InVivo 3. In Vivo Biodistribution (Tumor Xenograft Mice) IC50->InVivo Imaging 4. MicroPET/CT Imaging & Ex Vivo Gamma Counting InVivo->Imaging Validation 5. Specificity Validation (Co-injection with excess cold peptide) Imaging->Validation

Figure 2: Self-validating experimental workflow for evaluating GRPR antagonists.

Conclusion

Both des-Met-bombesin analogues and truncated GRP antagonists exhibit exceptional nanomolar affinities for GRPR, successfully bypassing the physiological side effects associated with receptor agonists. While NeoBOMB1 demonstrates remarkably high absolute tumor uptake, RM2 displays faster clearance from the pancreas—a critical advantage for minimizing dose-limiting toxicity in targeted radionuclide therapy[2]. The choice between these analogues ultimately depends on the specific clinical application: diagnostic PET imaging versus therapeutic radioligand dosing.

References

  • CAS 124001-41-8 (ICI 216140) - BOC Sciences. BOC Sciences.
  • Radiopharmaceuticals Targeting Gastrin-Releasing Peptide Receptor for Diagnosis and Therapy of Prostate Cancer.
  • NeoBOMB1, a GRPR-Antagonist for Breast Cancer Theragnostics: First Results of a Preclinical Study with[67Ga]NeoBOMB1 in T-47D Cells and Tumor-Bearing Mice. PMC.
  • GRPR-targeting radiotheranostics for breast cancer management. Frontiers.
  • Theranostic perspectives in prostate cancer with the GRPR-antagonist NeoBOMB1 – Preclinical and first clinical results. Journal of Nuclear Medicine.
  • Radiometal Complexes as Pharmacokinetic Modifiers: A Potent 68Ga-Labeled Gastrin-Releasing Peptide Receptor Antagonist Based on the Macrocyclic Metal Chelator NODIA-Me.
  • Development of a potent DOTA-conjugated bombesin antagonist for targeting GRPr-positive tumours. PubMed.
  • Side-by-side comparison of the two widely studied GRPR radiotracers, radiolabeled NeoB and RM2, in a preclinical setting. PMC.
  • Preclinical results of novel GRPR-targeted antagonists with modified binding sequences. Journal of Nuclear Medicine.
  • Evaluation of Three Different Families of Bombesin Receptor Radioantagonists for Targeted Imaging and Therapy of Gastrin Releasing Peptide Receptor (GRP-R) Positive Tumors.
  • GRPR/PI3Kγ: Partners in Central Transmission of Itch. Journal of Neuroscience.
  • Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer. MDPI.

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Comparative

Benchmarking N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe against Substance P Analogues

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bombesin/GRP Receptor (BB2) Antagonism in Oncology and Gastroenterology Executive Summary The autocrine production of Bombes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Bombesin/GRP Receptor (BB2) Antagonism in Oncology and Gastroenterology

Executive Summary

The autocrine production of Bombesin and Gastrin-Releasing Peptide (GRP) is a well-documented driver of mitogenesis in human small cell lung cancer (SCLC) and a primary regulator of pancreatic exocrine secretion[1]. Disrupting this signaling pathway at the receptor level (BB1/BB2) has been a major focus of peptide-based drug design.

Historically, Substance P (SP) analogues —such as [D-Arg¹, D-Pro², D-Trp⁷'⁹, Leu¹¹]-SP (Spantide I)—were repurposed as broad-spectrum neuropeptide antagonists to block Bombesin receptors[1][2]. However, their utility is severely limited by micromolar potency and off-target effects[3]. In contrast, N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) represents a paradigm shift toward rational drug design. By specifically truncating the C-terminal methionine of the native GRP sequence, researchers developed a highly potent, specific, and stable des-Met antagonist with nanomolar affinity[4][5].

This guide objectively benchmarks these two classes of antagonists, providing mechanistic insights, quantitative data, and self-validating experimental protocols for laboratory application.

Mechanistic Divergence: Rational Design vs. Broad-Spectrum Inhibition

To understand the performance gap between these compounds, we must analyze their structural causality and receptor interaction kinetics.

Substance P Analogues: The Broad-Spectrum Approach

Substance P analogues were initially synthesized to target Neurokinin-1 (NK1) receptors. However, researchers discovered that introducing multiple D-amino acid substitutions (e.g., D-Arg, D-Trp) conferred broad-spectrum antagonist properties against various G-protein coupled receptors (GPCRs), including Bombesin, Vasopressin, and Bradykinin receptors[2].

  • Mechanism: These analogues function via steric hindrance at the receptor surface rather than precise orthosteric fit.

  • Limitation: Because the binding is not optimized for the BB2/GRP receptor pocket, they require high micromolar concentrations (IC₅₀ ~ 1–2 µM) to achieve blockade[1][3]. At these concentrations, they often exhibit non-specific cytotoxicity, partial agonism, or histamine release via mast cell degranulation.

ICI 216140: Precision des-Met Engineering

ICI 216140 was engineered directly from the native Bombesin/GRP C-terminal sequence. Structure-activity relationship (SAR) studies revealed a critical pharmacological rule: the C-terminal methionine residue is absolute required for GPCR activation (signal transduction), but not for receptor binding[4][6].

  • Mechanism: By synthesizing a "des-Met" (lacking methionine) analogue, the peptide retains high affinity for the receptor but is completely uncoupled from Gq-protein activation[4].

  • Optimization: To prevent rapid proteolytic degradation in vivo, an N-terminal isobutyryl group was added, and a D-Alanine substitution was introduced. This locks the peptide into a rigid antagonist conformation, yielding an IC₅₀ of ~2 nM—a nearly 1000-fold improvement over SP analogues[4][5].

Pathway Ligand Bombesin / GRP (Agonist) Receptor BB2 / GRP Receptor (GPCR) Ligand->Receptor ICI ICI 216140 (Specific Antagonist) ICI->Receptor SP Substance P Analogues (Broad Antagonist) SP->Receptor Gq Gq Protein Receptor->Gq PLC PLC-β Activation Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Response Cell Proliferation & Amylase Secretion Ca2->Response

Mechanism of BB2 receptor antagonism by rationally designed ICI 216140 vs broad-spectrum SP analogues.

Quantitative Benchmarking

The following table synthesizes the pharmacological profiles of both antagonist classes based on established in vitro and in vivo data[1][3][4][5].

ParameterSubstance P Analogues (e.g., Spantide I)ICI 216140 (des-Met GRP Analogue)
Primary Target NK1, BB1, BB2, Bradykinin (Broad)BB2 (GRP Receptor)
Binding Affinity (IC₅₀) ~1.0 - 2.0 µM~2.0 nM
Receptor Specificity Low (Cross-reacts with multiple GPCRs)High (Specific to Bombesin/GRP family)
In Vivo Efficacy Poor (Requires high doses, toxicities present)High (Reduces amylase secretion at 2.0 mg/kg)
Primary Application Early proof-of-concept autocrine blockadeAdvanced pharmacological benchmarking & SCLC targeting

Experimental Validation Systems

To objectively benchmark these compounds in your own laboratory, the following protocols are designed as self-validating systems. They ensure that the observed effects are due to true orthosteric antagonism rather than off-target cytotoxicity.

Protocol A: Intracellular Calcium Mobilization Assay (In Vitro)

Bombesin receptors are Gq-coupled. Activation leads to Phospholipase C (PLC-β) cleavage of PIP2 into IP3, triggering a rapid release of intracellular calcium. This assay quantifies the antagonist's ability to block this primary signaling event.

Causality & Logic: By utilizing Fluo-4 AM (a calcium-sensitive fluorophore), we directly quantify downstream activation. Pre-incubating the cells with the antagonist ensures thermodynamic equilibrium at the orthosteric site before the introduction of the agonist, allowing for accurate Schild plot analysis and IC₅₀ determination.

  • Cell Preparation: Seed Swiss 3T3 cells (which endogenously express high levels of BB2 receptors) or human SCLC cells in a 96-well black-walled microplate at 30,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with HBSS. Add 4 µM Fluo-4 AM in HBSS containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Wash cells to remove extracellular dye. Add the antagonists in a serial dilution gradient:

    • ICI 216140: 0.1 nM to 100 nM[5].

    • SP Analogue: 0.1 µM to 50 µM[1].

    • Incubate for 15 minutes at room temperature to allow receptor occupancy.

  • Agonist Stimulation & Acquisition: Transfer the plate to a kinetic fluorometer (e.g., FLIPR). Inject Bombesin at a constant EC₈₀ concentration (typically 10 nM).

  • Data Analysis: Record fluorescence (Ex: 488 nm / Em: 520 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) of the calcium spike to determine the IC₅₀ of the antagonists.

Workflow Step1 1. Cell Culture (Swiss 3T3) Step2 2. Fluo-4 AM Dye Loading Step1->Step2 Step3 3. Antagonist Pre-incubation Step2->Step3 Step4 4. Bombesin Stimulation Step3->Step4 Step5 5. Kinetic Fluorometry Step4->Step5

High-throughput intracellular calcium mobilization assay workflow for antagonist benchmarking.

Protocol B: In Vivo Pancreatic Amylase Secretion Assay

In vivo benchmarking requires a physiological readout. Bombesin potently stimulates pancreatic acinar cells to secrete amylase.

Causality & Logic: By measuring serum or pancreatic juice amylase levels post-administration, we validate not just receptor affinity, but systemic bioavailability, tissue penetrance, and resistance to proteolytic degradation—critical metrics where early peptide analogues often fail[4].

  • Animal Preparation: Fast adult male Wistar rats for 18 hours prior to the experiment to establish a baseline basal secretion rate.

  • Antagonist Administration: Administer ICI 216140 subcutaneously at 2.0 mg/kg[4]. For the SP analogue cohort, administer at an equimolar high dose (note: monitor for adverse behavioral effects like excessive grooming or motor impairment, which are common with central SP analogue activity)[3].

  • Agonist Challenge: 15 minutes post-antagonist, administer a submaximal dose of Bombesin (e.g., 10 µg/kg subcutaneously) to stimulate amylase secretion.

  • Sample Collection & Assay: Collect blood samples at 30, 60, and 90 minutes post-stimulation. Centrifuge to isolate serum and quantify amylase activity using a standard colorimetric substrate assay (e.g., Phadebas test).

  • Validation: ICI 216140 should successfully reduce Bombesin-stimulated amylase secretion back to basal fasting levels[4][5].

Conclusion

While Substance P analogues were instrumental in early research for proving that autocrine neuropeptide loops drive cancer proliferation, they are obsolete as specific Bombesin receptor probes due to their low potency and broad-spectrum off-target effects. ICI 216140 stands as the superior benchmark compound for BB2/GRP receptor antagonism. Its rational des-Met design provides the nanomolar affinity and high specificity required for rigorous in vitro signaling assays and robust in vivo physiological profiling.

References

  • N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed. nih.gov.
  • Substance P analogues function as bombesin receptor antagonists and inhibit small cell lung cancer clonal growth - PubMed. nih.gov.
  • N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue - PubMed. nih.gov.
  • (D-Phe12) bombesin and substance P analogues function as central bombesin receptor antagonists - eCommons@AKU. aku.edu.
  • ICI 216140 | GRP/Bombesin Receptor 2 Antagonist | MedChemExpress. medchemexpress.com.
  • Substance P analogues act as broad-spectrum neuropeptide antagonists - Ovid. ovid.com.

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3
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(CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3
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